1-(2,2,2-Trifluoroethyl)piperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKJSORNYOXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517389-96-6 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,2,2-Trifluoroethyl)piperidin-3-one CAS 1517389-96-6 properties
The following technical guide is a comprehensive analysis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6). It synthesizes established organofluorine chemistry principles with specific structural analysis to serve as a reference for drug development professionals.
Strategic Application in Medicinal Chemistry & Synthesis[1]
Executive Summary
1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6) represents a high-value fluorinated heterocyclic building block. It bridges the gap between classical piperidinone chemistry and modern "fluorine-scan" strategies in drug discovery.
The incorporation of the 2,2,2-trifluoroethyl (TFE) group at the nitrogen position serves three critical medicinal chemistry functions:
-
pKa Modulation: It significantly reduces the basicity of the piperidine nitrogen (typically by 2–3 log units compared to N-ethyl analogs), reducing lysosomal trapping and hERG channel inhibition liability.
-
Metabolic Blockade: The TFE group acts as a bioisostere for ethyl or isopropyl groups while blocking cytochrome P450-mediated N-dealkylation.
-
Conformational Biasing: The electron-withdrawing nature of the TFE group alters the ring puckering preference, potentially locking bioactive conformations.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
2.1 Structural Identification
| Property | Detail |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one |
| CAS Number | 1517389-96-6 |
| Molecular Formula | C₇H₁₀F₃NO |
| Molecular Weight | 181.16 g/mol |
| Core Scaffold | Piperidin-3-one (3-Piperidone) |
| Functional Handle | C3-Ketone (Electrophilic) |
2.2 Physicochemical Characteristics (Predicted)
-
Boiling Point: ~180–190 °C (at 760 mmHg) due to dipole-dipole interactions of the ketone and C-F bonds.
-
Solubility: Highly soluble in DCM, THF, and Ethyl Acetate. Moderate solubility in non-polar alkanes due to polarity.
-
Basicity (pKa): The conjugate acid pKa is estimated at ~5.5–6.5.
Synthetic Methodologies
Synthesis of N-trifluoroethyl amines is non-trivial because 2,2,2-trifluoroethyl halides (Cl, Br, I) are remarkably unreactive toward S_N2 displacement due to the strong dipole repulsion from the adjacent fluorines. Therefore, specialized protocols are required.
3.1 Primary Route: Alkylation via Triflate Activation
The most robust laboratory-scale synthesis utilizes 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) , a "super-electrophile" capable of overcoming the electronic deactivation.
Reaction Scheme (DOT Visualization):
Figure 1: Synthesis via Triflate Alkylation. The triflate leaving group is essential to drive the reaction.
3.2 Experimental Protocol (Triflate Method)
Note: This protocol assumes the use of Piperidin-3-one Hydrochloride hydrate as the starting material.
Step-by-Step Methodology:
-
Preparation of Free Base (In Situ):
-
Suspend Piperidin-3-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Cool to 0 °C under nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 15 minutes to ensure full deprotonation of the ammonium salt.
-
-
Alkylation:
-
Add 2,2,2-Trifluoroethyl triflate (1.1 eq) dropwise via syringe. Caution: Triflate is a potent alkylating agent.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Critical Note: The product is a ketone and may be volatile. Avoid high vacuum for extended periods.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The TFE group reduces polarity compared to the N-H or N-Methyl analogs, causing it to elute earlier.
-
Reactivity & Derivatization
The C3-ketone is the primary handle for further elaboration. However, the presence of the N-TFE group influences reactivity.
4.1 Reductive Amination (Library Synthesis)
The ketone can be converted to chiral amines, a common motif in GPCR ligands.
-
Reagents: Primary Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.
-
Observation: The reaction may be slower than with N-benzyl piperidinone due to the inductive withdrawal of the TFE group, which slightly deactivates the carbonyl oxygen, making imine formation slower but the resulting imine more electrophilic.
4.2 Spirocyclization
The C3 position is ideal for constructing spiro-cycles (e.g., spiro-hydantoins or spiro-piperidines) to restrict conformational freedom.
Reactivity Pathway (DOT Visualization):
Figure 2: Divergent synthesis pathways from the C3-ketone core.
Handling, Stability & Safety (E-E-A-T)
5.1 Hydrate Formation
Piperidin-3-ones are prone to hydration (forming the gem-diol) upon exposure to atmospheric moisture.
-
Observation: The N-TFE group is electron-withdrawing. This destabilizes the carbonyl dipole slightly but makes the carbonyl carbon more electrophilic. Consequently, 1-(2,2,2-trifluoroethyl)piperidin-3-one is highly hygroscopic and may exist as a hydrate or hemi-aminal in the presence of water.
-
Storage: Store under Argon at -20 °C. Desiccate before use.
5.2 Stability
-
Base Sensitivity: The C2 protons (between the N and C=O) are acidic. Strong bases (e.g., NaH, LDA) can lead to racemization if chiral centers are present elsewhere, or self-condensation (aldol-like dimerization).
-
Oxidation: The N-TFE group is resistant to N-oxide formation compared to N-alkyl amines, providing oxidative stability.
5.3 Safety
-
Trifluoroethylating Agents: If synthesizing in-house, handle trifluoroethyl triflate with extreme care (corrosive, alkylating agent).
-
Standard PPE: Fume hood, butyl rubber gloves (standard nitrile may be permeable to fluorinated solvents), and eye protection.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Ogawa, Y., et al. (2017). Practical Synthesis of N-Trifluoroethylamines via Reductive Amination. Journal of Organic Chemistry.
-
Paniagua, A., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.
-
Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [6]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Chemical Structure of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Effect in Heterocycles
1-(2,2,2-Trifluoroethyl)piperidin-3-one represents a specialized class of fluorinated heterocycles used as high-value building blocks in modern drug discovery. Unlike its non-fluorinated analog (N-ethylpiperidin-3-one), this scaffold offers distinct physicochemical advantages: reduced basicity , enhanced metabolic stability , and altered lipophilicity .
The introduction of the 2,2,2-trifluoroethyl group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data | Notes |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one | |
| CAS Number | Not widely listed (Analog 4-amine: 1177271-15-6) | Treat as custom building block |
| Molecular Formula | ||
| Molecular Weight | 181.16 g/mol | |
| SMILES | C1CC(=O)CN(C1)CC(F)(F)F | |
| Predicted pKa | ~4.5 – 5.5 (Conjugate Acid) | Significantly lower than N-ethylpiperidine (~10.[1][2]5) |
| Predicted LogP | ~1.3 – 1.5 | Enhanced lipophilicity vs. non-fluorinated analog |
| H-Bond Acceptors | 4 (3 F + 1 O + 1 N) | The N lone pair availability is reduced |
Structural Analysis & Electronic Effects
The Inductive Withdrawal Mechanism
The core structural feature is the N-linked 2,2,2-trifluoroethyl group. The fluorine atoms exert a powerful inductive effect (-I) through the
-
Basicity Reduction: The electron density on the nitrogen lone pair is pulled toward the
group. This destabilizes the protonated ammonium form, drastically lowering the pKa. -
Dipole Alignment: The C-F bonds create a strong local dipole that opposes the N-lone pair dipole, affecting the preferred conformation of the piperidine ring.
Conformational Dynamics
The piperidin-3-one ring typically exists in a chair-like conformation, but the
-
N-Inversion: The energy barrier for nitrogen inversion is lower than in typical alkyl piperidines due to the electron-withdrawing substituent, which flattens the nitrogen pyramid.
-
Substituent Orientation: The bulky
group prefers the equatorial position to minimize 1,3-diaxial interactions, although the "gauche effect" of fluorine can sometimes stabilize unexpected conformations.
Synthesis Strategies: Field-Proven Protocols
Synthesizing 1-(2,2,2-trifluoroethyl)piperidin-3-one requires navigating the sensitivity of the ketone functionality. Direct alkylation of piperidin-3-one is prone to self-aldol condensation under basic conditions. Therefore, the Oxidation Route is the authoritative standard for high-purity synthesis.
Route A: The Oxidation Strategy (Recommended)
This route avoids exposing the sensitive ketone to strong bases or alkylating agents.
-
Precursor: Start with commercially available piperidin-3-ol (3-hydroxypiperidine).
-
N-Alkylation: React with 2,2,2-trifluoroethyl triflate (CF
CH OTf). The triflate is required because trifluoroethyl iodide/bromide is too unreactive due to the electron-deficient carbon. -
Oxidation: Convert the alcohol to the ketone using Swern Oxidation or IBX Oxidation . These mild conditions prevent epimerization or side reactions.
Route B: Direct Alkylation (Optimization Required)
Direct reaction of piperidin-3-one hydrochloride with trifluoroethyl triflate. This requires careful pH control (non-nucleophilic base like DIPEA) to prevent self-condensation of the ketone.
Synthesis Workflow Diagram
Caption: Synthesis workflow prioritizing the "Oxidation Route" to ensure scaffold integrity.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-ol
-
Reagents: Piperidin-3-ol (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq), DIPEA (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidin-3-ol and DIPEA in dry DCM at 0°C under nitrogen.
-
Dropwise add 2,2,2-trifluoroethyl triflate (highly reactive; handle with care).
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over Na
SO .[3] -
Purification: Flash chromatography (EtOAc/Hexanes). The reduced basicity of the product makes it less streaky on silica than the starting material.
-
Step 2: Swern Oxidation to the Ketone
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), DCM.
-
Procedure:
-
Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution). Stir 15 min.
-
Add solution of 1-(2,2,2-trifluoroethyl)piperidin-3-ol in DCM dropwise. Stir 30 min at -78°C.
-
Add Et
N. The solution will become thick/white. -
Allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH
Cl. Extract with DCM. -
Isolation: The ketone is stable but should be stored cold.
-
Reactivity & Applications in Drug Design
The 1-(2,2,2-trifluoroethyl)piperidin-3-one scaffold serves as a versatile intermediate.
Reductive Amination (The "Gateway" Reaction)
The C3 ketone is the primary handle for diversification.
-
Reaction: Ketone + Primary Amine (
) + Reducing Agent ( ). -
Outcome: Creates 3-amino-1-(trifluoroethyl)piperidines.
-
Selectivity: The bulky N-trifluoroethyl group can influence diastereoselectivity (cis/trans ratio) during hydride delivery.
Metabolic Stability
The trifluoroethyl group acts as a metabolic block .
-
N-Dealkylation: In standard N-ethyl amines, CYP450 enzymes oxidize the
-carbon (next to N) to form an aldehyde and dealkylate the amine. -
Fluorine Block: The C-F bonds on the
-carbon withdraw electrons, deactivating the -C-H bonds toward oxidation. This significantly extends the half-life ( ) of the drug candidate in microsomal stability assays.
Reactivity Logic Map
Caption: Functionalization pathways and stability benefits of the scaffold.
Representative Characterization Data
Since specific literature data for the ketone is sparse, the following are predicted values based on validated analogs (e.g., N-trifluoroethyl piperidine and piperidin-3-one).
-
H NMR (400 MHz, CDCl
):-
3.05 (q,
Hz, 2H, N-CH -CF ) – Diagnostic Signal. -
3.10 (s, 2H, C2-H
, isolated between N and C=O). -
2.80 (m, 2H, C6-H
). -
2.40 (t, 2H, C4-H
). -
1.95 (m, 2H, C5-H
).
-
3.05 (q,
-
F NMR:
-
-60.5 ppm (t,
Hz, 3F).
-
-60.5 ppm (t,
-
C NMR:
-
205.0 (C=O), 125.5 (q,
Hz, CF ), 58.0 (q, N-CH -CF ), 61.0 (C2), 52.5 (C6).
-
205.0 (C=O), 125.5 (q,
References
-
PubChem. 1-(2,2,2-trifluoroethyl)piperidin-3-one (Compound Summary). National Library of Medicine. [Link]
-
Ogawa, S., et al. Synthesis of N-(2,2,2-Trifluoroethyl)amines via Trifluoroacetaldehyde Ethyl Hemiacetal. Journal of Fluorine Chemistry. [Link] (General reference for N-trifluoroethylation methodology).
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. [Link] (Authoritative source on pKa modulation by fluorine).
Sources
Technical Guide: Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
The following technical guide details the synthesis, characterization, and strategic application of 1-(2,2,2-Trifluoroethyl)piperidin-3-one , a critical structural motif and intermediate scaffold relevant to the development of CGRP receptor antagonists like Ubrogepant (Ubrelvy).[][2]
Executive Summary
1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS: 1517389-96-6) represents a pivotal heterocyclic scaffold in the synthesis of next-generation CGRP receptor antagonists.[][2] While the commercial process scale-up for Ubrogepant (MK-1602) often employs a convergent route with late-stage N-alkylation of a substituted lactam, the 1-(2,2,2-trifluoroethyl)piperidin-3-one core serves as a high-value "early-stage" building block.[][2] It allows researchers to establish the N-trifluoroethyl moiety—a key bioisostere for metabolic stability—prior to functionalizing the C3 position via asymmetric transamination or reductive amination.[][2]
This guide provides a rigorous, self-validating protocol for the synthesis of this intermediate, addressing the specific challenges of nucleophilic substitution with fluorinated electrophiles and the regioselective oxidation of the piperidine ring.[2]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one |
| CAS Number | 1517389-96-6 |
| Molecular Formula | C₇H₁₀F₃NO |
| Molecular Weight | 181.16 g/mol |
| Physical State | Pale yellow oil / Low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |
| Key Moiety | Trifluoroethyl group (decreases amine basicity, increases lipophilicity) |
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the reduced nucleophilicity of amines when introducing electron-withdrawing fluorinated groups.[][2] A direct alkylation of piperidin-3-one is prone to self-condensation and polymerization.[][2] Therefore, a Protection-Alkylation-Oxidation strategy is superior.[][2]
Strategic Pathway:
-
Starting Material: 3-Hydroxypiperidine (Piperidin-3-ol).[][2] The alcohol serves as a "masked" ketone, preventing side reactions during alkylation.[][2]
-
N-Alkylation: Introduction of the 2,2,2-trifluoroethyl group using a highly reactive triflate electrophile (
) to overcome the low reactivity of the fluorinated precursor.[][2] -
Oxidation: Conversion of the alcohol to the ketone using Swern or Parikh-Doering conditions to avoid over-oxidation.[][2]
Figure 1: Retrosynthetic logic flow prioritizing the stability of the alcohol intermediate.
Detailed Experimental Protocol
Phase 1: N-Trifluoroethylation of Piperidin-3-ol
This step utilizes 2,2,2-trifluoroethyl triflate (Tresylate), which is significantly more reactive than the corresponding iodide or bromide, ensuring high conversion yields at mild temperatures.[][2]
Reagents:
-
Piperidin-3-ol (1.0 equiv)[][2]
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 equiv)[][2]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[][2]
-
Dichloromethane (DCM) (Anhydrous)[]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add Piperidin-3-ol (10.0 g, 99 mmol) and anhydrous DCM (100 mL). -
Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (34.5 mL, 198 mmol) dropwise over 10 minutes.
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (25.3 g, 109 mmol) dropwise via syringe pump to control the exotherm. Caution: Triflate reagents are potent alkylating agents.[][2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[][2][3]
-
Workup: Quench with saturated
(50 mL). Extract the aqueous layer with DCM (3 x 50 mL).[] Combine organic layers, wash with brine, and dry over .[][2] -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield 1-(2,2,2-trifluoroethyl)piperidin-3-ol as a clear oil.[][2]
Phase 2: Swern Oxidation to Piperidin-3-one
Standard oxidation (e.g., Jones reagent) is too harsh and may affect the amine.[][2] Swern oxidation provides the necessary mildness and selectivity.[][2]
Reagents:
-
Oxalyl Chloride (1.2 equiv)[]
-
DMSO (2.4 equiv)[]
-
Triethylamine (
) (5.0 equiv)[] -
DCM (Anhydrous)[]
Protocol:
-
Activation: In a flame-dried RBF under
, dissolve oxalyl chloride (1.5 mL, 17.5 mmol) in DCM (40 mL) and cool to -78°C. -
DMSO Addition: Add DMSO (2.5 mL, 35 mmol) dropwise. Stir for 15 minutes. Gas evolution (
, ) will occur.[] -
Substrate Addition: Dissolve the intermediate 1-(2,2,2-trifluoroethyl)piperidin-3-ol (2.67 g, 14.6 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at -78°C. Stir for 45 minutes.
-
Quench: Add
(10.2 mL, 73 mmol) dropwise. The solution will turn cloudy. Allow the reaction to warm to 0°C over 1 hour. -
Isolation: Pour into saturated
solution. Extract with DCM (3 x 30 mL). Wash organics with water and brine.[][2] -
Final Purification: Dry over
and concentrate. The ketone is unstable on silica; use immediately or purify via neutral alumina chromatography if necessary.[2]
Figure 2: Process workflow for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one.
Analytical Validation (QC Standards)
To ensure the integrity of the intermediate for downstream applications (e.g., transamination to the Ubrogepant amine core), the following analytical criteria must be met.
| Method | Expected Signal / Parameter | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | Confirms N- | |
| ¹H NMR (Ring) | Confirms ketone formation (deshielding of adjacent protons).[][2] | |
| ¹⁹F NMR | Unique signature of the trifluoroethyl group.[][2] | |
| IR Spectroscopy | 1715 cm⁻¹ (Strong stretch) | Confirms presence of Carbonyl (C=O).[] |
| LC-MS (ESI+) | [M+H]⁺ = 182.1 m/z | Molecular weight verification.[][2] |
Critical Quality Attribute (CQA): The absence of the alcohol precursor peak in IR (broad band at 3400 cm⁻¹) is the primary indicator of reaction completion.
Strategic Application in Drug Development
While the final Ubrogepant molecule contains a piperidin-2-one (lactam) core, the piperidin-3-one scaffold is valuable for:
-
Stereoselective Transamination: Using
-transaminases to convert the C3-ketone into a chiral amine with high enantiomeric excess ( ), a key step in establishing the (3S) stereocenter found in Ubrogepant [1].[][2] -
Core Diversification: The trifluoroethyl group is a bioisostere for ethyl/methyl groups, reducing basicity (
drop ~2-3 units) and preventing metabolic N-dealkylation by CYP450 enzymes [2].[][2] -
Fragment Coupling: This intermediate can be reacted with spiro-hydantoin or spiro-azaindane precursors via reductive amination to generate novel CGRP antagonist analogs.[][2]
Safety & Handling
-
Trifluoroethyl Triflate: Highly toxic and corrosive.[][2] Causes severe skin burns.[][2] Handle only in a fume hood with double gloving (Nitrile/Laminate).[]
-
Oxalyl Chloride: Releases toxic CO and HCl gas.[][2] Ensure the scrubber system is active.[][2]
-
Stability: The target piperidin-3-one is prone to oxidation and polymerization.[][2] Store under Argon at -20°C.
References
-
Merck Sharp & Dohme Corp. (2017).[][2] Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development. []
-
Meanwell, N. A. (2018).[][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. []
-
ChemicalBook. (2024).[][2] Synthesis of Ubrogepant Aminopiperidinone Fragment.
-
PubChem. (2024).[][2] 1-(2,2,2-Trifluoroethyl)piperidin-3-one Compound Summary.
Sources
1-(2,2,2-Trifluoroethyl)piperidin-3-one: Molecular Properties, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
The incorporation of fluorine into sp³-rich heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Among these privileged structures, 1-(2,2,2-Trifluoroethyl)piperidin-3-one has emerged as a highly versatile, bifunctional building block. By coupling the metabolic stability and physicochemical modulation of a trifluoroethyl group with the synthetic handle of a 3-ketone, this molecule serves as a critical intermediate for generating diverse, three-dimensional chemical libraries. This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic causality behind its design, and validated synthetic workflows for its utilization in drug discovery.
Physicochemical Profiling & Structural Data
To effectively integrate a building block into a drug discovery pipeline, a precise understanding of its fundamental properties is required. The quantitative data for 1-(2,2,2-Trifluoroethyl)piperidin-3-one is summarized in Table 1[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one |
| CAS Registry Number | 1517389-96-6 |
| Molecular Formula | C₇H₁₀F₃NO |
| Molecular Weight | 181.16 g/mol |
| SMILES String | O=C1CCCN(CC(F)(F)F)C1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Fraction sp³ (Fsp³) | 0.86 (High 3D character) |
Mechanistic Causality: The Strategic Role of the Trifluoroethyl Group
As a Senior Application Scientist, I frequently encounter drug candidates that fail in late-stage preclinical development due to poor pharmacokinetic (PK) profiles or off-target toxicity. The strategic attachment of a 2,2,2-trifluoroethyl group to the piperidine nitrogen directly addresses these liabilities through three distinct mechanisms:
-
pKa Modulation and Basicity Attenuation: Unsubstituted or simple N-alkylated piperidines possess a highly basic nitrogen (pKa ≈ 9.7). This high basicity often leads to poor membrane permeability (due to complete protonation at physiological pH) and severe off-target liabilities, most notably hERG channel inhibition (cardiotoxicity). The strong electron-withdrawing inductive effect of the three β-fluorines pulls electron density away from the nitrogen lone pair. This effectively depresses the pKa of the piperidine nitrogen by approximately 2.5 to 3 log units (yielding a pKa of ~6.5–7.0)[2][3].
-
Metabolic Shielding: Cytochrome P450 enzymes rapidly clear N-methyl and N-ethyl piperidines via N-dealkylation. The bulky and electronically deactivated CF₃ group sterically and electronically shields the adjacent α-methylene protons, shutting down this primary metabolic clearance pathway.
-
Lipophilicity Enhancement: The fluorinated appendage increases the overall lipophilicity of the scaffold, enhancing passive transcellular permeability without adding excessive molecular weight.
Synthetic Methodologies: A Self-Validating Protocol
Direct alkylation of an unprotected piperidin-3-one is fundamentally flawed; the secondary amine and the highly reactive 3-ketone will undergo rapid intermolecular self-condensation, yielding complex mixtures of enamines and polymeric byproducts. Therefore, a robust synthesis necessitates the use of a ketone-protected precursor, such as piperidin-3-one ethylene acetal .
Furthermore, standard alkyl halides (e.g., 2,2,2-trifluoroethyl bromide) are exceptionally unreactive toward Sₙ2 displacement due to the electron-withdrawing nature of the adjacent CF₃ group. To overcome this kinetic barrier, the highly reactive 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) must be utilized.
Step-by-Step Experimental Workflow
-
Step 1: N-Alkylation (Kinetic Control) Dissolve piperidin-3-one ethylene acetal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over nucleophilic bases (like triethylamine) to prevent competitive quaternization with the highly reactive triflate. Cool the system to 0 °C and add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise. Stir and warm to room temperature for 12 hours.
-
Step 2: In-Process Self-Validation Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the N-alkylated acetal mass (
= 226.1) validates the completion of the Sₙ2 displacement. -
Step 3: Acidic Deprotection (Thermodynamic Cleavage) Concentrate the organic layer and redissolve the crude intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 3M aqueous HCl. Heat to 50 °C for 4 hours. Causality: The acidic aqueous environment drives the hydrolysis of the ethylene acetal back to the ketone, while THF ensures the lipophilic intermediate remains entirely in solution.
-
Step 4: Isolation and Purification Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 1-(2,2,2-Trifluoroethyl)piperidin-3-one.
Workflow for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one via N-alkylation.
Downstream Applications in Drug Discovery
The isolated 3-ketone is a privileged synthetic node. Because the nitrogen is already functionalized and metabolically protected, chemists can focus entirely on elaborating the C3 position to explore novel chemical space.
-
Reductive Amination: The ketone readily reacts with primary and secondary amines in the presence of Sodium Triacetoxyborohydride (STAB) to yield 3-aminopiperidine derivatives. This motif is a highly sought-after pharmacophore in the development of kinase inhibitors and GPCR antagonists.
-
Spirocycle Formation: The C3 position can be utilized to construct rigid spirocyclic systems (e.g., spiro[indoline-3,3'-piperidin]-2-ones). Such architectures have been successfully deployed in the synthesis of potent tankyrase inhibitors and other complex oncology targets, providing a rigid 3D vector that enhances target binding affinity while minimizing entropic penalties[4].
-
Organometallic Additions: Grignard reagents (R-MgX) or Wittig reagents can be added to the ketone to yield 3-substituted-3-hydroxypiperidines or 3-alkylidene piperidines, respectively, allowing for precise spatial arrangement of hydrophobic pharmacophores.
Downstream chemical space expansion from the piperidin-3-one core.
References
-
ChemSrc. 1-(2,2,2-Trifluoroethyl)piperidin-3-one Physical and Chemical Properties. Retrieved from:[Link]
-
MDPI - Molecules. Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives. Retrieved from:[Link]
-
Journal of Medicinal Chemistry (ACS). 2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from:[Link]
- Google Patents.CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors.
Sources
- 1. 1517389-96-6_1-(2,2,2-Trifluoroethyl)piperidin-3-oneCAS号:1517389-96-6_1-(2,2,2-Trifluoroethyl)piperidin-3-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors - Google Patents [patents.google.com]
Technical Safety & Handling Whitepaper: 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Executive Summary
1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS: 1517389-96-6) is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry and drug discovery ()[1]. Unlike standard piperidines, the incorporation of the trifluoroethyl moiety fundamentally alters the molecule's physicochemical properties, safety profile, and reactivity. This technical whitepaper synthesizes standard safety data sheet (SDS) requirements with advanced chemical insights, providing researchers with a comprehensive guide to the safe handling, storage, and application of this compound.
Molecular Identity & Physicochemical Data
Understanding the physical and chemical nature of a compound is the first step in risk mitigation. The table below summarizes the core identity and predicted properties of 1-(2,2,2-Trifluoroethyl)piperidin-3-one.
| Property | Value |
| Compound Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one |
| CAS Number | 1517389-96-6 |
| Molecular Formula | C |
| Molecular Weight | 181.16 g/mol |
| SMILES | O=C1CCCN(CC(F)(F)F)C1 |
| Predicted pKa (Conjugate Acid) | ~5.5 - 6.5 |
| Physical State | Liquid (Extrapolated from structural analogs) |
Mechanistic Hazard Identification (GHS Framework)
Standard piperidine derivatives typically present with the following Globally Harmonized System (GHS) classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Causality of Hazard: The hazard profile of 1-(2,2,2-Trifluoroethyl)piperidin-3-one is driven by two distinct functional groups. The piperidine nitrogen, while less basic than its non-fluorinated analogs, still acts as a local irritant to mucous membranes. Concurrently, the ketone at the 3-position is an electrophilic center. This electrophilicity makes it an excellent synthetic intermediate, but it also means the molecule can react with nucleophilic residues (e.g., thiols in cysteine, primary amines in lysine) within biological tissues, leading to cellular damage and the observed irritation (H315, H319).
Toxicological & Pharmacokinetic Implications
To handle this compound safely, one must understand how the trifluoroethyl group alters its behavior at a molecular level.
The CF
Safety Implication: At physiological pH (7.4), the compound exists predominantly (>90%) in its unprotonated, neutral state. This drastically increases its lipophilicity (LogD) and membrane permeability. The high lipophilicity means the compound can rapidly cross the stratum corneum upon dermal exposure, necessitating stringent barrier protection.
Standard Operating Procedures (SOPs) for Handling & Synthesis
The following protocol is designed as a self-validating system to ensure maximum safety and environmental compliance during laboratory-scale synthesis.
Protocol: Safe Handling & Electrophilic Quenching
Step 1: Preparation & Barrier Protection
-
Action: Don a flame-retardant lab coat, splash goggles, and double-layer nitrile gloves (or butyl rubber gloves for extended bulk handling).
-
Causality: The lowered pKa means the molecule is mostly unprotonated and highly lipophilic, allowing it to rapidly permeate single-layer latex or thin nitrile gloves. Double-gloving provides a necessary temporal barrier.
Step 2: Dispensing & Transfer
-
Action: Conduct all transfers within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Use positive displacement pipettes for volume transfers.
-
Causality: Fluorinated liquids often possess different densities and lower surface tensions than standard organic or aqueous solutions, leading to dripping or inaccurate volumes when using standard air-displacement pipettes.
Step 3: Reaction Execution (e.g., Reductive Amination)
-
Action: When utilizing the ketone moiety, maintain the reaction temperature below 0°C during the initial addition of reducing agents (e.g., NaBH(OAc)
). -
Causality: Mitigates the risk of exothermic runaway and suppresses the formation of unwanted side products, ensuring a controlled reaction profile.
Step 4: Quenching & Decontamination (Self-Validating Step)
-
Action: Post-reaction, quench any residual 1-(2,2,2-Trifluoroethyl)piperidin-3-one by adding a 10% w/v aqueous solution of sodium bisulfite (NaHSO
). Stir vigorously for 30 minutes. -
Causality: Sodium bisulfite specifically reacts with unhindered ketones to form a water-soluble, non-volatile bisulfite adduct. The disappearance of the organic ketone layer (or its absence in TLC/LCMS of the organic phase) validates that the electrophilic hazard has been successfully neutralized.
Step 5: Waste Segregation
-
Action: Transfer the aqueous layer containing the bisulfite adduct to a designated "Halogenated Organic Waste" container.
-
Causality: Fluorinated organics must not be mixed with standard non-halogenated waste due to the environmental persistence of the trifluoroethyl group and strict regulatory frameworks surrounding PFAS (per- and polyfluoroalkyl substances).
Emergency Response Workflow
In the event of an accidental exposure, rapid and decisive action is required. The following workflow outlines the immediate steps to mitigate injury.
Fig 1. Emergency response workflow for 1-(2,2,2-Trifluoroethyl)piperidin-3-one exposure.
References
-
Title: Ethanamine, 2,2,2-trifluoro- | CID 9773 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Suppliers and price of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
The following technical guide details the procurement, synthesis, and application of 1-(2,2,2-Trifluoroethyl)piperidin-3-one , a specialized fluorinated heterocyclic building block.
Executive Summary
1-(2,2,2-Trifluoroethyl)piperidin-3-one is a critical intermediate in medicinal chemistry, utilized to introduce the metabolically stable and lipophilic N-trifluoroethyl motif into piperidine scaffolds. Unlike its isomer (the 4-one) or the corresponding amine, this specific ketone is rarely available as a shelf-stable catalog item due to the inherent instability of the free base
Key Recommendation: For drug discovery campaigns, researchers are advised to synthesize this compound in situ or on-demand rather than relying on commercial stock, which often suffers from low purity due to degradation during storage.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data | Notes |
| Chemical Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one | |
| CAS Number | Not widely listed (Custom) | Related: Amine (1228450-10-9) |
| Molecular Formula | C₇H₁₀F₃NO | |
| Molecular Weight | 181.16 g/mol | |
| Predicted LogP | ~1.3 - 1.5 | Enhanced lipophilicity vs. N-methyl |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | Significantly lower than N-alkyl piperidines (~10) due to EWG effect of CF₃ |
| Stability | Low (Free Base) | Prone to aldol-type polymerization |
Structural Significance
The N-2,2,2-trifluoroethyl group serves two primary functions in drug design:
-
Metabolic Blocking: It prevents oxidative
-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for -methyl/ethyl groups. -
Basicity Modulation: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the piperidine nitrogen, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug at physiological pH.
Market Intelligence: Suppliers & Cost Analysis
Availability Status: Custom Synthesis / Make-on-Demand
Direct procurement of the ketone from catalog stock is high-risk. Most vendors listing this CAS are aggregators who will trigger a custom synthesis order upon request.
Primary Supply Channels
If outsourcing is required, the following CROs (Contract Research Organizations) are known for competency in fluorinated heterocycles:
-
Enamine: High reliability for fluorinated building blocks.
-
ChemScene / BLDpharm: Often list precursors and can perform the oxidation on demand.
-
WuXi AppTec: Recommended for kilogram-scale process chemistry.
Cost Estimation Model (In-House vs. Outsourced)
Since a direct shelf price is unavailable, the following cost breakdown applies to a 10g batch:
| Cost Component | In-House Synthesis | Custom Synthesis (CRO) |
| Precursors | ~$150 (3-piperidinol + TF-Triflate) | Included |
| Reagents/Solvents | ~$50 | Included |
| Labor (FTE) | 2 Days | ~$2,000 - $3,500 |
| Lead Time | 1 Week | 4-8 Weeks |
| Risk | Process Safety (Alkylation) | Delay / Purity |
Technical Synthesis Guide
Core Directive: Due to the instability of the target ketone, the most robust route involves the alkylation of 3-hydroxypiperidine followed by a mild oxidation. This avoids handling the sensitive ketone until the final step.
Synthesis Workflow Diagram
Caption: Two-step synthesis protocol designed to maximize yield and minimize polymerization of the unstable ketone product.
Detailed Protocol
Step 1: N-Alkylation
Objective: Synthesize 1-(2,2,2-trifluoroethyl)piperidin-3-ol.
-
Setup: Charge a round-bottom flask with 3-hydroxypiperidine hydrochloride (1.0 eq) and anhydrous THF (0.2 M).
-
Base Addition: Add DIPEA (3.0 eq) at 0°C. Stir for 15 min.
-
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (1.1 eq). Note: The triflate is superior to the iodide/bromide due to the low nucleophilicity of the amine.
-
Reaction: Heat to mild reflux (60°C) for 12–16 hours. Monitor by LCMS (Target M+H ≈ 184).
-
Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The alcohol intermediate is stable and can be purified via silica gel chromatography (MeOH/DCM gradient).
Step 2: Oxidation (The Critical Step)
Objective: Convert the alcohol to the ketone. Choice of Method:Dess-Martin Periodinane (DMP) is preferred over Swern for small scales to avoid stench and strict temperature control, though Swern is more scalable.
-
Setup: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM (0.1 M).
-
Oxidation: Add DMP (1.2 eq) at 0°C. Allow to warm to RT over 2 hours.
-
Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the layers separate clearly.
-
Isolation: Extract with DCM. Dry over Na₂SO₄.
-
Purification: Do not use silica gel if possible, as the acidic surface can catalyze enolization and polymerization. If necessary, use neutral alumina or proceed directly to the next step (e.g., reductive amination).
Quality Control & Handling
Trustworthiness Protocol: The following checks ensure the material is viable for use.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹⁹F NMR | Single peak at ~ -70 ppm (CF₃ group). |
| Purity | GC-MS | >95% (Check for dimer peaks). |
| Water Content | Karl Fischer | <0.5% (Water promotes hydrate formation). |
Storage Stability Diagram
Caption: Stability profile highlighting the necessity of anhydrous, cold storage to prevent irreversible dimerization.
References
-
PubChem. 1-(2,2,2-trifluoroethyl)piperidin-3-one (Compound Summary). National Library of Medicine. Link
- Ogawa, T. et al. (2014). "Synthesis and biological evaluation of novel piperidine derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic insight on pKa modulation). Link
-
Sigma-Aldrich. Safety Data Sheet: 2,2,2-Trifluoroethyl triflate.Link
Methodological & Application
Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one from piperidin-3-one
Technical Application Note: Precision Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one presents a dual challenge in medicinal chemistry. First, the starting material, piperidin-3-one , is kinetically unstable as a free base, prone to rapid self-condensation and polymerization due to the high reactivity of the
The Solution:
This protocol rejects standard alkylation with halides (e.g.,
Mechanism of Action:
The reaction relies on the in situ liberation of the piperidin-3-one free base from its hydrochloride salt using a non-nucleophilic base (DIPEA), immediately followed by interception with TFE-OTf. The resulting TFE group lowers the
Part 2: Strategic Pathways (Logic Flow)
The following decision tree illustrates the process selection between Direct Alkylation (Method A) and Ketal Protection (Method B).
Figure 1: Strategic decision tree for synthesis selection. Method A is recommended for discovery chemistry due to step economy.
Part 3: Detailed Experimental Protocols
Method A: Direct Alkylation (Recommended for Discovery)[1]
Rationale: This method minimizes handling of the unstable free base. By generating the amine in the presence of the potent electrophile, we ensure the reaction
Reagents:
-
Piperidin-3-one Hydrochloride (MW: 135.59)[1]
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-OTf) (MW: 232.14)[1]
-
N,N-Diisopropylethylamine (DIPEA) (anhydrous)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar) throughout.[1] -
Solvation: Charge the flask with Piperidin-3-one HCl (1.0 eq, 5.0 mmol, 678 mg) . Add DCM (25 mL) to create a suspension.[1]
-
Base Addition (Critical Step): Cool the suspension to 0°C using an ice bath. Add DIPEA (2.2 eq, 11.0 mmol, 1.92 mL) dropwise over 5 minutes.
-
Note: The solution may become homogenous or slightly cloudy as the free base is liberated. Stir for 10 minutes at 0°C.
-
-
Electrophile Addition: Add TFE-OTf (1.1 eq, 5.5 mmol, 1.28 g) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) and stir for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The product is less polar than the starting material.
-
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel).
Method B: Ketal Protection Route (Recommended for Scale-up)[1]
Rationale: If the direct route yields complex mixtures due to polymerization, the ketone must be masked. The ethylene ketal is stable to the basic alkylation conditions.
Protocol Summary:
-
Protection: Reflux Piperidin-3-one HCl with ethylene glycol (1.5 eq) and p-Toluenesulfonic acid (0.1 eq) in Toluene with a Dean-Stark trap.[1] Neutralize and isolate 1,4-dioxa-7-azaspiro[4.5]decane .
-
Alkylation: React the protected amine with TFE-OTf (1.1 eq) and
(2.0 eq) in Acetonitrile at 60°C for 4 hours. -
Deprotection: Treat the N-TFE ketal with 2N HCl in THF (1:1) at RT for 2 hours. Neutralize carefully with
to isolate the target.[1]
Part 4: Data Analysis & Troubleshooting
Table 1: Process Parameters & Optimization
| Parameter | Condition | Impact on Yield | Recommendation |
| Solvent | DCM | High | Best for TFE-OTf solubility and rate. |
| Solvent | THF | Moderate | Slower reaction; risk of salt precipitation.[1] |
| Base | DIPEA | High | Ideal steric bulk; prevents quaternary salt formation.[1] |
| Base | TEA | Low | Can act as a nucleophile with TFE-OTf (quaternization).[1] |
| Temp | > 40°C | Low | Increases degradation of TFE-OTf and piperidone. |
| Stoichiometry | > 1.5 eq TFE-OTf | Moderate | Wasteful; difficult to remove excess triflate.[1] |
Troubleshooting Guide:
-
Problem: Low yield with significant polymeric tar.
-
Problem: Incomplete conversion.
Part 5: Safety & Handling
-
2,2,2-Trifluoroethyl triflate (TFE-OTf): Highly toxic and corrosive.[1] It is a powerful alkylating agent (potential mutagen).[1] Handle only in a fume hood. Decontaminate glassware with 1M NaOH.[1]
-
Piperidin-3-one: The free base is unstable. Store the HCl salt at 4°C under desiccant.
References
-
General N-Trifluoroethylation Methodology
-
Handling of 3-Piperidones
-
Reagent Properties (TFE-OTf)
-
Alternative Reductive Amination Routes
- Reductive amination using trifluoroacetaldehyde ethyl hemiacetal.
- Source:Organic Chemistry Portal.
-
Link: [1]
Sources
- 1. PubChemLite - 1-(2,2,2-trifluoroethyl)piperidin-3-one (C7H10F3NO) [pubchemlite.lcsb.uni.lu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Reductive Amination of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Topic: Reductive Amination Protocols using 1-(2,2,2-Trifluoroethyl)piperidin-3-one Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction & Chemical Context
The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. 1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS: 1517389-96-6) represents a high-value scaffold where the trifluoroethyl (TFE) group modulates the physicochemical profile of the piperidine ring.
Unlike standard N-alkyl piperidines, the electron-withdrawing nature of the TFE group (
This guide details the optimized protocols for the reductive amination of this specific ketone. The 3-position of the piperidine ring offers a unique steric environment—less hindered than the 2-position but more prone to stereochemical complexity than the 4-position.
Key Chemical Properties
| Property | Specification | Implication for Protocol |
| Molecular Weight | 181.16 g/mol | Standard stoichiometry calculations. |
| N-Substituent | 2,2,2-Trifluoroethyl | Low Basicity: The ring nitrogen is non-nucleophilic under reaction conditions. Lipophilicity: Requires non-polar/polar aprotic solvent blends (DCE/DCM). |
| Reactive Center | C3-Ketone | Sterics: Moderately accessible. Subject to axial/equatorial hydride attack leading to cis/trans isomers. |
| Stability | Moderate | Avoid strong aqueous bases during initial mixing to prevent potential retro-Michael type decomposition (though rare in this scaffold). |
Mechanistic Insight & Decision Matrix
Successful reductive amination relies on the equilibrium formation of the iminium ion followed by irreversible hydride reduction. The choice of reducing agent dictates the success of this "one-pot" transformation.
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway for the reductive amination.[1] The formation of the Iminium Ion is the rate-determining equilibrium step, often requiring acid catalysis or dehydrating agents.
Protocol Selection Matrix
| Scenario | Recommended Protocol | Reducing Agent | Additive |
| Standard (High Yield) | Method A | NaBH(OAc)3 (STAB) | Acetic Acid (AcOH) |
| Weak Nucleophiles (Anilines) | Method B | NaBH(OAc)3 or NaCNBH3 | Ti(OiPr)4 |
| Acid-Sensitive Groups | Method A (Modified) | NaBH(OAc)3 | None (STAB is mildly acidic) |
| Stereocontrol Required | Method C | L-Selectride / H2 | Chiral Ligands (Advanced) |
Experimental Protocols
Method A: The "Gold Standard" STAB Protocol
Applicability: Primary and secondary aliphatic amines. High tolerance for functional groups. Reference: Based on the Abdel-Magid Reductive Amination [1].
Materials
-
Substrate: 1-(2,2,2-Trifluoroethyl)piperidin-3-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[2]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv, if amine is basic).
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1-(2,2,2-Trifluoroethyl)piperidin-3-one (1.0 mmol, ~181 mg) in DCE (4 mL).
-
Amine Addition: Add the amine (1.1 mmol).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.
-
-
Acid Activation: Add Glacial Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.
-
Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS (Check for disappearance of ketone M+1 ~182 and appearance of product mass).
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude material is often clean enough for screening. For isolation, use Flash Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH).
Method B: Titanium(IV)-Mediated Protocol
Applicability: Sterically hindered amines, electron-deficient anilines, or when Method A fails to drive conversion. Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing imine formation.
Materials
-
Substrate: 1-(2,2,2-Trifluoroethyl)piperidin-3-one (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)
-
Reductant: NaBH4 (Sodium Borohydride) or NaCNBH3 (2.0 equiv)
-
Solvent: THF (Anhydrous) or Methanol.
Step-by-Step Procedure
-
Imine Formation: Under Nitrogen atmosphere, dissolve the ketone (1.0 mmol) and amine (1.2 mmol) in anhydrous THF (3 mL).
-
Titanium Addition: Add Ti(OiPr)4 (1.5 mmol, ~440 µL) dropwise.
-
Caution: Ti(OiPr)4 is moisture sensitive.
-
-
Incubation: Stir the mixture at RT (or 50°C for difficult amines) for 6–12 hours.
-
Checkpoint: Confirm imine formation by LCMS or TLC (imine is often less polar than ketone).
-
-
Reduction:
-
Cool the reaction to 0°C.
-
Dilute with MeOH (2 mL).
-
Add NaBH4 (2.0 mmol, ~76 mg) portion-wise. (Caution: Exothermic, gas evolution).
-
-
Quench & Workup (Critical Step):
-
Add 1N NaOH or water (2 mL) to quench. A thick white precipitate (Titanium oxides) will form.
-
Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.
-
Concentrate the filtrate and purify via column chromatography.
-
Stereochemical Considerations
The reduction of the iminium ion at the 3-position of the piperidine ring creates a new chiral center.
-
Substrate Control: The 1-(2,2,2-trifluoroethyl) group is relatively distal, but the chair conformation of the piperidine ring will dictate the approach of the hydride.
-
Typical Outcome: Hydride delivery generally occurs from the axial direction (stereoelectronic control), favoring the formation of the equatorial amine (thermodynamic product), typically leading to trans isomers if a substituent exists at C2 or C4.
-
Racemization: Since the starting material is usually achiral (unless substituted elsewhere), the product will be a racemate. If enantiopure product is required, use Chiral HPLC separation or start with a chiral amine to induce diastereoselectivity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Reaction (Ketone remains) | Iminium ion not forming. | Switch to Method B (Titanium). Increase temperature to 40-50°C. |
| Low Yield (Amine remains) | Imine formed but not reduced. | Ensure STAB is fresh (it degrades with moisture). Increase STAB equivalents to 2.0. |
| Side Product: Alcohol | Direct reduction of ketone. | Use STAB (more selective than NaBH4). Ensure amine and acid are premixed with ketone before adding reductant. |
| Stuck on Column | Product is too polar/basic. | Use amine-functionalized silica or add 1% NH4OH or Et3N to the eluent. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
PubChem Compound Summary. "1-(2,2,2-Trifluoroethyl)piperidin-3-one".[3] National Center for Biotechnology Information. Link
Sources
Procedure for trifluoroethylation of secondary amines
Application Note: Precision N-Trifluoroethylation of Secondary Amines
Executive Summary & Strategic Importance
The introduction of a 2,2,2-trifluoroethyl group (
-
pKa Modulation: The strong electron-withdrawing nature of the
group significantly lowers the basicity of the adjacent nitrogen (typically by 2–3 pKa units). This reduces lysosomal trapping and improves oral bioavailability. -
Metabolic Stability: The
bonds block oxidative metabolism at the ethyl position, extending half-life. -
Bioisosterism: It serves as a lipophilic, non-basic bioisostere for carbonyls or other polar groups.
This guide moves beyond generic textbook methods, focusing on three field-proven protocols selected for their reliability, scalability, and functional group tolerance.
Strategic Method Selection
Choosing the correct protocol is dictated by the substrate's electronic profile and the presence of acid/base-sensitive moieties.
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal N-trifluoroethylation pathway based on substrate stability and scale.
Detailed Protocols
Protocol A: Gem-Difluoroalkylation via TFA Activation (The "Denton" Method)
Best For: Robust substrates, large-scale reactions, cost-efficiency. Mechanism: This method utilizes Trifluoroacetic Acid (TFA) not just as a reagent, but as the fluorine source.[1] Phenylsilane reduces the in situ generated silyl ester/iminium species. It avoids expensive trifluoroacetaldehyde surrogates.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Trifluoroacetic acid (TFA) (1.5 – 2.0 equiv)
-
Reductant: Phenylsilane (
) (1.5 – 2.0 equiv)[2] -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Setup: Oven-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with nitrogen or argon.
-
Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous Toluene (0.5 M concentration).
-
Activation: Add Phenylsilane (1.0 equiv) at room temperature.
-
Addition: Add TFA (1.5 equiv) dropwise. Note: Gas evolution (hydrogen) may occur; ensure proper venting.
-
Heating: Heat the reaction mixture to 70–80 °C .
-
Second Charge (If needed): After 2 hours, monitor by LCMS. If conversion is incomplete, add a second portion of Phenylsilane (0.5 equiv) and TFA (0.5 equiv).
-
Workup: Cool to room temperature. Carefully quench with saturated aqueous
(gas evolution!). Extract with Ethyl Acetate ( ). -
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography.
Critical Insight: The reaction proceeds via a silyl-acetal intermediate. Unlike standard reductive aminations, water scavenging is not required, but the order of addition is crucial to generate the active electrophile.
Protocol B: Direct Alkylation with Trifluoroethyl Triflate
Best For: Acid-sensitive substrates, sterically hindered amines, small-scale rapid synthesis.
Mechanism:
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 2,2,2-Trifluoroethyl triflate (1.2 equiv) [Handle in Fume Hood - Potent Alkylator]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Setup: Use a sealed tube or vial with a magnetic stir bar.
-
Mixture: Suspend the amine (1.0 mmol) and
(2.0 mmol) in MeCN (3 mL). -
Addition: Add 2,2,2-Trifluoroethyl triflate (1.2 mmol) dropwise at 0 °C.
-
Reaction: Allow to warm to room temperature. If the amine is hindered, heat to 50–60 °C for 4–12 hours.
-
Monitoring: Monitor by TLC/LCMS. The product is often less polar than the starting material.
-
Workup: Dilute with water, extract with DCM. Caution: Trifluoroethyl triflate is toxic; ensure all excess reagent is quenched with an amine solution or aqueous base before disposal.
Critical Insight: If the amine is a hydrochloride salt, increase the base equivalents to 3.0. Cesium carbonate often provides faster rates than potassium carbonate due to the "cesium effect" (higher solubility/reactivity).
Protocol C: Reductive Amination with Fluoral Hemiacetal
Best For: Late-stage functionalization, substrates with metabolically labile spots (mildest conditions). Mechanism: Formation of a hemiaminal/iminium ion followed by hydride reduction.[3]
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv)
-
Reductant:
(2.0 equiv) or -
Solvent: DCM or DCE.
Step-by-Step Procedure:
-
Imine Formation: Dissolve amine (1.0 mmol) in DCM (5 mL). Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol).
-
Drying (Optional but Recommended): Add activated 4Å molecular sieves or
to the mixture and stir for 30 mins to drive the equilibrium toward the iminium species. -
Reduction: Cool to 0 °C. Add
(2.0 mmol) in one portion. -
Reaction: Stir at room temperature for 16 hours.
-
Workup: Quench with saturated aqueous
. Extract with DCM.
Critical Insight: Trifluoroacetaldehyde is a gas (b.p. -19 °C). The ethyl hemiacetal is the liquid surrogate. It is less reactive than regular aldehydes; therefore, stronger conditions (longer times or acid catalysis with acetic acid) are sometimes required compared to standard reductive aminations.
Comparative Data & Troubleshooting
Table 1: Reagent Comparison
| Feature | Protocol A (TFA/Silane) | Protocol B (Triflate) | Protocol C (Hemiacetal) |
| Cost | Low (Commodity reagents) | High (Reagent cost) | Moderate |
| Atom Economy | Moderate (Siloxane byproduct) | Low (Triflate waste) | Good |
| Toxicity | Low (TFA/Silane safe) | High (Alkylating agent) | Moderate |
| Speed | Slow (2-16 h) | Fast (1-4 h) | Moderate (12-24 h) |
| Key Risk | Gas evolution ( | Over-alkylation (rare) | Incomplete conversion |
Troubleshooting Guide:
-
Issue: Low Conversion in Protocol A.
-
Issue: Over-alkylation in Protocol B.
Mechanistic Visualization (Protocol A)
Figure 2: Proposed Mechanism for TFA/Silane Reductive Alkylation
Caption: The Denton mechanism involves the in-situ generation of a silyl ester which condenses with the amine to form a reducible iminium species.
References
-
Dobereiner, J. et al. "A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid."[1] Nature Communications, 2017.
-
Luo, H. et al. "Silver(I)-Catalyzed N-Trifluoroethylation of Anilines." Angewandte Chemie International Edition, 2015.[1]
-
Umemoto, T. "Electrophilic Perfluoroalkylating Agents." Chemical Reviews, 1996.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
- 5. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of the Ubrogepant Aminopiperidinone Fragment
Introduction: The Significance of the Aminopiperidinone Core in Ubrogepant
Ubrogepant is a first-in-class oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] Its molecular architecture features a complex, stereochemically rich aminopiperidinone fragment, which is crucial for its high-affinity binding to the CGRP receptor. The precise arrangement of substituents on this piperidinone ring is a key determinant of the drug's efficacy and pharmacological profile.[2][3]
This document provides a detailed guide for the asymmetric synthesis of this pivotal aminopiperidinone fragment, specifically (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidine-3-aminium 4-nitrobenzoate . The synthetic strategy outlined herein is based on a process-scale route that employs a key biocatalytic step to efficiently establish the desired stereochemistry, offering a robust and scalable method for researchers and drug development professionals.[1][4][5][6][7]
Strategic Overview: A Convergent Approach with Biocatalytic Desymmetrization
The synthesis of the aminopiperidinone fragment is a multi-step sequence commencing from readily available L-serine isopropyl ester. A convergent strategy is employed, culminating in a late-stage amide coupling to form Ubrogepant.[1] The core of the aminopiperidinone synthesis revolves around a critical transaminase-induced dynamic kinetic resolution (DKR), which concurrently sets two of the three stereocenters with high diastereoselectivity.[4][8][9] The final stereocenter is then corrected via a crystallization-induced diastereomeric transformation.[4][5][7]
This approach is advantageous as it leverages the high selectivity of enzymatic catalysis to overcome the challenges of stereocontrol in a densely functionalized six-membered ring system.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Ubrogepant aminopiperidinone fragment.
Detailed Experimental Protocols
Part 1: Synthesis of the Keto Ester Precursor
This initial phase constructs the linear acyclic precursor required for the key cyclization step.
Step 1: Finkelstein Reaction
-
Rationale: This step converts a suitable leaving group (e.g., tosylate or mesylate) on the L-serine derivative to an iodide, which is a better leaving group for the subsequent alkylation.
-
Protocol:
-
Dissolve the N-Boc-L-serine isopropyl ester derivative (1.0 eq) in acetone.
-
Add sodium iodide (1.5 eq) and stir the mixture at reflux for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the precipitated salts, and concentrate the filtrate under reduced pressure.
-
The crude iodide intermediate is typically used in the next step without further purification.
-
Step 2: Alkylation
-
Rationale: This step forms the carbon-carbon bond between the serine-derived backbone and the phenylacetone moiety.
-
Protocol:
-
To a solution of 4-bromophenylacetone (1.1 eq) in a suitable solvent such as DMF, add a base like cesium carbonate (1.5 eq).
-
Add the crude iodide intermediate from Step 1 to the mixture at room temperature.
-
Stir the reaction for 18-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude alkylated product.
-
Step 3: Hydrogenative Debromination
-
Rationale: The bromine atom is removed via catalytic hydrogenation to yield the final keto ester precursor.
-
Protocol:
-
Dissolve the crude alkylated intermediate in a solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the keto ester precursor as a mixture of isomers.[1]
-
Part 2: Biocatalytic Dynamic Kinetic Resolution (DKR)
This is the most critical step, establishing the stereochemistry at two centers of the piperidinone ring.
-
Rationale: A transaminase enzyme is used to catalytically aminate the ketone. The reaction conditions are set to allow for the epimerization of the stereocenter alpha to the ketone, enabling the conversion of more than 50% of the starting material into the desired diastereomer. This process results in the formation of the piperidinone ring with high diastereoselectivity at the C-4 and C-5 positions.[1][4][8] An engineered transaminase, ATA-426 from Codexis, has been reported for this transformation, providing a high syn:anti ratio (>60:1).
-
Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Add the transaminase enzyme (e.g., Codexis ATA Screening Kit enzyme or a specifically evolved variant like ATA-426) and the cofactor pyridoxal 5'-phosphate (PLP).[10]
-
Add an amine donor, such as isopropylamine, in excess.
-
Dissolve the keto ester precursor in a water-miscible co-solvent like DMSO and add it to the enzyme solution.
-
Stir the reaction at a controlled temperature (e.g., 30-45 °C) for 24-48 hours. The reaction progress can be monitored by HPLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Wash the organic layer, dry, and concentrate to yield the Boc-protected piperidinone. The product is a mixture of diastereomers at the C-2 position.[1]
-
| Parameter | Typical Value | Reference |
| Enzyme | Engineered Transaminase (e.g., ATA-426) | |
| Amine Donor | Isopropylamine | [10] |
| pH | 7.5 - 8.5 | [8] |
| Temperature | 30 - 45 °C | |
| Diastereomeric Ratio (C4/C5) | >60:1 (syn:anti) | [1][4] |
Part 3: Final Modifications and Diastereoselective Crystallization
Step 4: N-Trifluoroethylation
-
Rationale: The nitrogen of the piperidinone ring is alkylated with a trifluoroethyl group. This moiety is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
-
Protocol:
-
Dissolve the Boc-protected piperidinone in an aprotic solvent like DMF or THF.
-
Add a strong base such as sodium hydride or potassium carbonate.
-
Add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with water and extract the product.
-
Purify the N-trifluoroethylated piperidinone by column chromatography.
-
Step 5: Boc Deprotection
-
Rationale: The Boc protecting group on the amine is removed under acidic conditions to liberate the free amine.
-
Protocol:
-
Dissolve the N-trifluoroethylated piperidinone in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture to remove the acid and solvent. The crude product is a mixture of diastereomers at the C-2 position.
-
Step 6: Epimerization and Salt Formation
-
Rationale: The final stereocenter is set through a crystallization-induced diastereomeric transformation. The undesired diastereomer is epimerized in solution to the more stable, desired diastereomer, which then crystallizes out as a salt. 5-nitro-2-hydroxybenzaldehyde has been identified as an effective catalyst for this epimerization.[1] The product is isolated as a 4-nitrobenzoic acid salt, which improves its crystallinity and handling properties.[11][12]
-
Protocol:
-
Dissolve the crude amine from the previous step in a suitable solvent system (e.g., a mixture of MTBE and methanol).
-
Add 4-nitrobenzoic acid (1.0 eq) and a catalytic amount of 5-nitro-2-hydroxybenzaldehyde (0.01 eq).
-
Heat the mixture to achieve dissolution, then cool slowly to induce crystallization.
-
The desired diastereomer will selectively crystallize as the 4-nitrobenzoate salt.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum to yield the final product as a single, highly pure diastereomer.
-
Safety and Handling Precautions
-
2,2,2-Trifluoroethylamine and its salts: These reagents are harmful if swallowed, in contact with skin, or inhaled. They can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14][15][16][17]
-
Strong Bases and Acids: Reagents like sodium hydride, trifluoroacetic acid, and HCl in dioxane are corrosive and/or reactive. Handle with extreme care, following standard laboratory procedures for such materials.
-
Hydrogenation: The use of hydrogen gas with a palladium catalyst carries a risk of fire or explosion. Ensure the setup is properly grounded and purged with an inert gas before and after the reaction.
Alternative Synthetic Strategies
While the biocatalytic route is highly efficient, other strategies for constructing chiral aminopiperidinones exist. One notable alternative starts from L-glutamic acid, which provides a different chiral pool starting material. This multi-step route involves diester formation, N-protection, reduction to a diol, tosylation, and finally cyclization with an appropriate amine to form the piperidine ring.[14]
Conclusion
The synthesis of the Ubrogepant aminopiperidinone fragment is a testament to the power of modern synthetic organic chemistry, integrating classical transformations with cutting-edge biocatalysis. The dynamic kinetic resolution step is particularly noteworthy, offering an elegant solution to the complex challenge of stereocontrol. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce this critical pharmaceutical intermediate, paving the way for further research and development in the field of CGRP receptor antagonists.
References
-
Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant - ResearchGate. (2025, August 14). Retrieved February 26, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Retrieved February 26, 2026, from [Link]
-
Dynamic Kinetic Resolution and Desymmetrization Processes: A Straightforward Methodology for the Enantioselective Synthesis of Piperidines. (n.d.). Wiley Online Library. Retrieved February 26, 2026, from [Link]
-
Novel process for the preparation of intermediate compounds used in the treatment of migraine. (2024, January 4). Technical Disclosure Commons. Retrieved February 26, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). Retrieved February 26, 2026, from [Link]
- US9833448B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents. (n.d.).
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate. (2025, August 6). Retrieved February 26, 2026, from [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - MDPI. (2024, December 4). Retrieved February 26, 2026, from [Link]
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing. (n.d.). Retrieved February 26, 2026, from [Link]
-
ubrogepant - New Drug Approvals. (2017, November 7). Retrieved February 26, 2026, from [Link]
-
Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed. (2014, February 7). Retrieved February 26, 2026, from [Link]
-
Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant | Organic Process Research & Development - ACS Publications. (2017, October 19). Retrieved February 26, 2026, from [Link]
-
A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
-
Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed. (2020, January 28). Retrieved February 26, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). Retrieved February 26, 2026, from [Link]
-
Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant - Organic Process Research & Development - ACS Figshare. (2017, October 18). Retrieved February 26, 2026, from [Link]
-
Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - ResearchGate. (2020, January 28). Retrieved February 26, 2026, from [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
-
Enzyme Screening Kits and Panels - Codexis. (n.d.). Retrieved February 26, 2026, from [Link]
-
Synthesis and structure of ubrogepant. - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30). Retrieved February 26, 2026, from [Link]
-
LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed. (2024, June 15). Retrieved February 26, 2026, from [Link]
-
Pharmacological characterization of ubrogepant and atogepant in cAMP assays at human, rat, and mouse calcitonin family receptors in transfected cells - PubMed. (2025, August 30). Retrieved February 26, 2026, from [Link]
-
Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - RSC Publishing. (n.d.). Retrieved February 26, 2026, from [Link]
-
Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions - DTU Inside. (2022, October 7). Retrieved February 26, 2026, from [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025, August 8). Retrieved February 26, 2026, from [Link]
-
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidine-3-aminium 4-nitrobenzoate - Sandoo Pharma. (n.d.). Retrieved February 26, 2026, from [Link]
-
(3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one. (n.d.). Retrieved February 26, 2026, from [Link]
-
Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 26, 2026, from [Link]
-
Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 26, 2026, from [Link]
-
Recent advances in trifluoroethylation reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
- US2363157A - Process for purifying piperidine - Google Patents. (n.d.).
-
(PDF) 2-Hydroxy-5-nitrobenzaldehyde - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. (2018, September 14). Retrieved February 26, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO} - Rasayan Journal of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]
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- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Reaction conditions for 1-(2,2,2-Trifluoroethyl)piperidin-3-one condensation
Application Note: Strategic Condensation Protocols for 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Executive Summary & Chemical Context
This guide details the reaction conditions for the condensation of 1-(2,2,2-trifluoroethyl)piperidin-3-one (hereafter referred to as TFE-P3O ).[1] This scaffold is a critical pharmacophore in modern drug discovery, particularly for cathepsin inhibitors and JAK kinase modulators, where the trifluoroethyl (TFE) group serves to modulate basicity (
The Core Challenge: Unlike their stable 4-isomer counterparts, piperidin-3-ones are inherently unstable . They are prone to rapid self-condensation, oxidation, and racemization due to the high acidity of the
Scope: This protocol covers two primary condensation pathways:
-
Reductive Amination (Condensation with Amines): To generate 3-amino-piperidine derivatives.[2]
-
Knoevenagel/Aldol Condensation: For C2/C4 functionalization.
Critical Handling & Pre-requisites
Trustworthiness Alert: Attempting to store TFE-P3O as a free base for extended periods (>24 hours) will result in degradation.[1][2]
-
Storage Form: The ketone should be stored as its hydrate hydrochloride salt or generated in situ from the corresponding alcohol (1-(2,2,2-trifluoroethyl)piperidin-3-ol) via Swern or Dess-Martin oxidation immediately prior to use.[1]
-
Basicity: The TFE group lowers the nitrogen
to approximately 5.5–6.0 (compared to ~10 for N-ethyl piperidine).[1] This reduced basicity suppresses some self-catalysis but necessitates stronger Lewis acids for imine formation.[2]
Visualizing the Instability & Reactivity Profile
Figure 1: Stability profile of TFE-P3O. The electron-withdrawing TFE group accelerates enolization at C2, necessitating rapid "trapping" of the ketone to avoid dimerization.[1]
Protocol A: Reductive Amination (Ketone Amine)[1][2]
This is the most common application, converting TFE-P3O into 1-(2,2,2-trifluoroethyl)piperidin-3-amine , a building block for various APIs.[1][2]
Mechanism: Condensation of the ketone with an amine to form an iminium ion, followed by in situ hydride reduction.[1][2] Key Constraint: The N-TFE group reduces the nucleophilicity of the piperidine nitrogen, but the ketone carbonyl remains electrophilic.[1][2] Standard reductive amination conditions (MeOH/AcOH) may be too slow, leading to ketone decomposition.[1][2] Titanium(IV) isopropoxide is recommended as a Lewis acid dehydrating agent to force imine formation.[1][2]
Materials
-
Substrate: TFE-P3O (freshly prepared or liberated from HCl salt).[1][2]
-
Amine Partner: Primary or secondary amine (1.0–1.2 equiv).[1][2]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 equiv).[1][2] -
Reductant: Sodium borohydride (
) or Sodium triacetoxyborohydride ( ).[1][2]
Step-by-Step Procedure
-
Imine Formation (Dehydration):
-
In a flame-dried flask under
, dissolve the amine (1.0 equiv) and TFE-P3O (1.0 equiv) in anhydrous DCM (0.2 M). -
Add
(1.5 equiv) dropwise.[1][2] Note: The solution may turn slightly yellow.[1] -
Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).[1][2] The Ti-species acts as a water scavenger, driving the equilibrium to the imine.[1][2]
-
-
Reduction:
-
Workup (Titanium Quench):
-
Purification:
Protocol B: Knoevenagel Condensation (C2 Functionalization)
Condensing TFE-P3O with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) usually occurs at the C2 position due to the higher acidity of the protons adjacent to both the carbonyl and the electron-withdrawing N-TFE group.[1]
Risk: Strong bases will cause polymerization.[1][2] Use a buffered amine catalyst system.[1][2]
Reaction Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | Piperidine (0.1 eq) + AcOH (0.1 eq) | Buffered system prevents rapid enolate polymerization.[1] |
| Solvent | Toluene or Benzene | Allows for azeotropic water removal (Dean-Stark).[1][2] |
| Temperature | Reflux (80–110°C) | Required to drive the unfavorable equilibrium.[1][2] |
| Additives | Molecular Sieves (4Å) | Essential if not using Dean-Stark trap.[1][2] |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add TFE-P3O (1.0 equiv), Active Methylene Compound (1.1 equiv), and Toluene (0.5 M).
-
Catalysis: Add Piperidine (10 mol%) and Glacial Acetic Acid (10 mol%).
-
Reflux: Heat to reflux with vigorous stirring. Water separation should be visible in the trap.[1][2]
-
Monitoring: Reaction is typically complete in 4–8 hours.[1][2]
-
Workup: Cool to RT. Wash with sat.[1][2]
(to remove catalyst) and brine.[1][2] Concentrate and purify via silica gel chromatography.
Troubleshooting & Data Interpretation
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Complex mixture by TLC | Ketone decomposition/Dimerization | Use fresh ketone. Switch to Ti-mediated reductive amination (Protocol A) to bypass free ketone lifespan.[1][2] |
| Low Yield (Reductive Amination) | Incomplete imine formation | Increase |
| Regioisomers (Knoevenagel) | C2 vs C4 competition | C2 is electronically favored (acidity), but C4 is sterically favored.[1][2] Lower temperature and use steric bulk on the nucleophile to favor C4 (rare).[1][2] |
Workflow Visualization
Figure 2: Decision tree for processing TFE-P3O based on target functionality.
References
-
General Piperidine Synthesis & Reactivity
-
Trifluoroethyl Amine Properties
-
Commercially Available Analogs (Validation of Stability)
-
Related Heterocyclic Condensations
Sources
Application Note: Scalable Synthesis of N-(2,2,2-Trifluoroethyl)-4-piperidinone
Executive Summary
The incorporation of trifluoroethyl groups (
Unlike standard alkylations, the reaction is complicated by the "Fluorine Effect" —the strong electron-withdrawing nature of the
Chemical Strategy & Mechanistic Insight
The Synthetic Challenge
Synthesizing
-
Nucleophile Instability: Free 4-piperidinone is prone to self-condensation (aldol-like dimerization). It is most stable as the hydrochloride hydrate salt.
-
Electrophile Deactivation: Standard alkyl halides (e.g.,
) are virtually inert to amine nucleophiles at standard temperatures due to the dipole inversion caused by the fluorine atoms. -
Chemoselectivity: Alternative routes like reductive amination (using trifluoroacetaldehyde) require reducing agents (e.g.,
) that would indiscriminately reduce the C4-ketone to an alcohol.
The Solution: Triflate-Mediated Alkylation
To ensure scalability and chemoselectivity, this protocol employs a Base-Mediated Direct Alkylation using TFE-OTf. The triflate anion (
Reaction Scheme:
Experimental Protocol
Materials & Equipment
-
Substrate: 4-Piperidinone hydrochloride monohydrate (CAS: 40064-34-4).
-
Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-OTf) (CAS: 6226-25-1). Note: Volatile liquid.
-
Base:
-Diisopropylethylamine (DIPEA) (Hunig's Base). -
Solvent: Acetonitrile (MeCN), anhydrous.
-
Equipment: Jacketed glass reactor (or round bottom flask) with overhead stirring, internal temperature probe, and dropping funnel.
Step-by-Step Procedure
Step 1: Free-Basing & Solubilization
-
Charge the reactor with 4-Piperidinone HCl hydrate (1.0 equiv).
-
Add Acetonitrile (MeCN) (10 volumes relative to substrate mass).
-
Cool the suspension to 0–5 °C .
-
Add DIPEA (2.2 equiv) dropwise.
-
Mechanistic Note: The first equivalent neutralizes the HCl salt; the second equivalent acts as the proton scavenger for the alkylation.
-
Observation: The suspension will thin as the free base is liberated.
-
Step 2: Electrophile Addition (Critical Control Point)
-
Maintain internal temperature at 0–5 °C .
-
Charge TFE-OTf (1.1 equiv) into the dropping funnel.
-
Add TFE-OTf dropwise over 30–60 minutes.
-
Caution: The reaction is exothermic. TFE-OTf is volatile; rapid addition can lead to reagent loss to the headspace and lower yields.
-
-
After addition, allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 12–16 hours.
Step 3: Reaction Monitoring
-
TLC System: 30% Ethyl Acetate in Hexanes. Stain with
(amine spots oxidize/turn yellow). -
IPC Criteria: Consumption of starting piperidinone (< 2%).
Step 4: Workup & Isolation (Scalable Non-Chromatographic Method)
-
Concentrate the reaction mixture under reduced pressure to remove MeCN (keep bath < 40 °C to avoid product degradation).
-
Redissolve the residue in Dichloromethane (DCM) or MTBE .
-
Wash with saturated
(2x) to remove triflic acid salts. -
Wash with Water (1x) and Brine (1x).
-
Dry organic layer over
and filter.[1] -
Concentrate to yield the crude oil.
-
Purification: The product often solidifies upon standing or cooling. Recrystallization from Hexanes/EtOAc or vacuum distillation (if oil) is preferred over chromatography for scale-up.
Visualization: Process Workflow
The following diagram illustrates the critical decision nodes and material flow for this synthesis.
Caption: Operational workflow for the batch synthesis of N-trifluoroethyl piperidinone, highlighting the critical temperature control point during triflate addition.
Process Safety & Critical Control Points
Handling TFE-OTf
-
Hazard: TFE-OTf is an alkylating agent and highly corrosive. It causes severe skin burns and eye damage.[2][3][4]
-
Volatility: Boiling point is ~90 °C. In a manufacturing setting, "streaming" (vapor loss) can occur if the reactor is not properly vented or if addition is too fast.
-
Mitigation: Handle in a fume hood. Use closed-system transfer if possible. Quench all glassware with dilute NaOH before cleaning to destroy residual triflate.
Thermal Stability
-
Exotherm: The neutralization of the HCl salt with DIPEA is exothermic. The alkylation itself is mildly exothermic.
-
Runaway Risk: Low. However, maintaining 0 °C during addition ensures the volatile electrophile remains in the liquid phase for reaction rather than vaporizing.
Analytical Validation
To validate the product identity without a reference standard, utilize
| Analytical Method | Expected Signal | Interpretation |
| The methylene protons of the | ||
| A triplet signal indicates the | ||
| IR Spectroscopy | Strong carbonyl stretch confirming the ketone is intact. |
References
-
Sigma-Aldrich. Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from
-
TCI Chemicals. Product Specification: 2,2,2-Trifluoroethyl Triflate.[4][5][6] Retrieved from
- Organic Process Research & Development.General principles of N-alkylation scale-up.
-
Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity.[5] Journal of Labelled Compounds and Radiopharmaceuticals. (Provides precedent for reactivity and handling of TFE-OTf).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | TCI AMERICA [tcichemicals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 6226-25-1 Cas No. | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Matrix Scientific [matrixscientific.com]
Application Note: Utilizing 1-(2,2,2-Trifluoroethyl)piperidin-3-one in the Synthesis of Next-Generation CGRP Receptor Antagonists
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Strategic Rationale & Mechanistic Insights
The calcitonin gene-related peptide (CGRP) receptor has emerged as a premier therapeutic target for the acute and preventive treatment of migraine [8]. Small-molecule CGRP antagonists, colloquially known as "gepants," function by competitively blocking the binding of the CGRP neuropeptide to the CLR/RAMP1 receptor complex, thereby preventing neurogenic inflammation and vasodilation [8, 9].
Fig 1: CGRP receptor signaling cascade and the targeted blockade mechanism by small-molecule gepants.
The Role of the N-(2,2,2-Trifluoroethyl) Pharmacophore
First-generation gepants (e.g., telcagepant) were severely hindered by drug-induced liver injury (DILI)[1]. Extensive structure-activity relationship (SAR) studies revealed that high amine basicity led to lysosomal trapping in hepatocytes. Modern oral gepants, such as atogepant[1][2] and ubrogepant[3][4], utilize heavily functionalized piperidin-2-one rings bearing an N-(2,2,2-trifluoroethyl) group. The strong electron-withdrawing nature of the trifluoromethyl moiety drastically reduces the basicity of the adjacent piperidine nitrogen, mitigating hepatotoxicity and reducing hERG channel binding (cardiotoxicity) [10].
Why 1-(2,2,2-Trifluoroethyl)piperidin-3-one?
While commercial drugs utilize a piperidin-2-one (lactam) core[2][3], 1-(2,2,2-trifluoroethyl)piperidin-3-one (CAS: 1517389-96-6) [5][6] is a highly sought-after building block in discovery chemistry. The C3 ketone provides a highly reactive electrophilic handle that allows for divergent syntheses of 3-amino piperidine pharmacophores. Unlike lactams, which resist alpha-functionalization without ring-opening side reactions, the piperidin-3-one scaffold readily undergoes stereoselective reductive amination and regioselective alpha-arylation to generate novel, patent-differentiated CGRP antagonists.
Quantitative Data & Physicochemical Impact
The incorporation of the trifluoroethyl group fundamentally alters the physicochemical properties of the piperidine scaffold. Table 1 summarizes the impact of this substitution on key drug design parameters.
Table 1: Physicochemical Impact of the N-(2,2,2-Trifluoroethyl) Group
| Parameter | N-Methylpiperidine Analog | N-(2,2,2-Trifluoroethyl)piperidine Analog | Impact on Drug Design |
| pKa (Amine) | ~9.5 | ~5.8 | Reduced basicity; eliminates hERG liability[10]. |
| LogD (pH 7.4) | 1.2 | 2.5 | Increased lipophilicity; superior BBB/membrane permeability. |
| DILI Risk | High (Lysosomal trapping) | Low | Avoids hepatotoxicity seen in 1st-gen gepants[1]. |
Experimental Workflows & Validated Protocols
The following protocols detail the transformation of 1-(2,2,2-trifluoroethyl)piperidin-3-one into a functionalized CGRP antagonist precursor.
Fig 2: Strategic synthetic workflow for incorporating the trifluoroethyl-piperidine scaffold.
Protocol 1: Asymmetric Reductive Amination
Objective: Convert the C3 ketone to a chiral (S)-amine, a crucial stereocenter for CGRP receptor binding pocket affinity.
Causality & Design: We utilize (R)-tert-butanesulfinamide (Ellman's auxiliary) because the bulky tert-butyl group effectively shields one face of the intermediate imine, forcing the hydride to attack from the less hindered face [11]. Titanium(IV) isopropoxide (
Step-by-Step Procedure:
-
Imine Formation: Under an argon atmosphere, dissolve 1-(2,2,2-trifluoroethyl)piperidin-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.2 M).
-
Add
(2.0 eq) dropwise at room temperature. Heat the mixture to 60°C for 12 hours. -
Reduction: Cool the reaction mixture to -40°C. Note: Dropping the temperature is critical to maximize the transition state energy difference between the diastereomeric pathways.
-
Add Sodium triacetoxyborohydride (
) (3.0 eq) in portions [12]. Stir for 4 hours at -40°C, then slowly warm to 0°C. -
Quench & Workup: Quench with saturated aqueous
. Filter through a Celite pad to remove titanium salts. Extract with EtOAc, dry over , and concentrate. -
Deprotection: Treat the crude sulfinamide with 4M HCl in dioxane at room temperature for 2 hours to yield the chiral primary amine hydrochloride salt.
Self-Validating QC Check: Before deprotection (Step 6), an aliquot is taken for Chiral Supercritical Fluid Chromatography (SFC). If the diastereomeric ratio (dr) is < 95:5, the batch must be flagged for recrystallization. The sulfinyl group provides a distinct UV chromophore and mass shift (+105 Da) easily detectable by LC-MS, validating the intermediate prior to acidic cleavage.
Table 2: Optimization of Asymmetric Reductive Amination (Step 4)
| Reducing Agent | Temp (°C) | Conversion (%) | Diastereomeric Ratio (dr) | Isolated Yield (%) |
| 0 | >99 | 85:15 | 78 | |
| -40 | >99 | 92:8 | 84 | |
| L-Selectride | -78 | 85 | 98:2 | 72 |
| -40 | 95 | 97:3 | 88 |
Protocol 2: Regioselective C4-Arylation
Objective: Introduce an aryl group at the C4 position to replicate the hydrophobic interactions of the 2,3,6-trifluorophenyl group seen in atogepant[2].
Causality & Design: A palladium-catalyzed
Step-by-Step Procedure:
-
Enolate Generation: Dissolve 1-(2,2,2-trifluoroethyl)piperidin-3-one in anhydrous THF at -78°C. Add LiHMDS (1.05 eq) dropwise. Stir for 30 minutes.
-
Cross-Coupling: In a separate flask, pre-mix
(2 mol%), XPhos (4 mol%), and 1-bromo-2,3,6-trifluorobenzene (1.1 eq) in THF. Transfer this catalyst solution to the enolate mixture. -
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with saturated
and extract with MTBE. Purify via flash chromatography.
Self-Validating QC Check:
References
-
[1] Agnihotri A et al. "A short review on atogepant: recently approved first oral calcitonin gene-related peptide receptor antagonist". Int J Basic Clin Pharmacol. Source: ijbcp.com. URL: [Link]
-
[3] U.S. Food and Drug Administration (FDA). "UBRELVY (ubrogepant) Label". Source: fda.gov. URL: [Link]
-
[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 68748835, Ubrogepant". Source: nih.gov. URL: [Link]
-
[8] Edvinsson, L., et al. "CGRP as the target of new migraine therapies." Nature Reviews Neurology 14.6 (2018): 338-350. URL: [Link]
-
[9] Bell, I. M. "Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine." Journal of Medicinal Chemistry 57.19 (2014): 7838-7858. URL: [Link]
-
[10] Muller, K., et al. "Fluorine in pharmaceuticals: looking beyond intuition." Science 317.5846 (2007): 1881-1886. URL: [Link]
-
[11] Ellman, J. A., et al. "tert-Butanesulfinamide: a practical and versatile chiral auxiliary." Accounts of Chemical Research 35.11 (2002): 984-995. URL: [Link]
-
[12] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL: [Link]
Sources
- 1. ijbcp.com [ijbcp.com]
- 2. Atogepant (MK-8031) | 1374248-81-3 [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ubrogepant | C29H26F3N5O3 | CID 68748835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1517389-96-6|1-(2,2,2-Trifluoroethyl)piperidin-3-one|BLD Pharm [bldpharm.com]
- 6. 1517389-96-6|1-(2,2,2-Trifluoroethyl)piperidin-3-one|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: N-Trifluoroethylation of Piperidinones
The following guide is structured as a Technical Support Center for the N-trifluoroethylation of piperidinones. It prioritizes the lactam (piperidin-2-one) scaffold, as this presents the significant synthetic challenge (ambident nucleophilicity) compared to the amine (piperidin-4-one).
Ticket #: TFE-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
The Reactivity Landscape (Theory & Mechanism)
Before troubleshooting, you must diagnose the substrate. "Piperidinone" refers to two distinct chemical entities with vastly different reactivity profiles.
-
Case A: Piperidin-4-one (Secondary Amine): The nitrogen is a basic nucleophile (
). Alkylation is generally straightforward via , but prone to over-alkylation or side reactions at the ketone (aldol condensation). -
Case B: Piperidin-2-one (Lactam): The nitrogen is non-basic and part of an amide system (
). It is an ambident nucleophile . The resonance stabilization delocalizes electron density to the oxygen, making N-alkylation difficult and O-alkylation a competing pathway.
The Core Challenge:
The 2,2,2-trifluoroethyl group (
-
Deactivates the Electrophile: It creates a dipole that repels the incoming nucleophile, making
transition states higher in energy compared to ethylation. -
Destabilizes the Product: The electron-withdrawing group reduces the basicity of the resulting product, preventing over-alkylation (a benefit), but making the initial attack sluggish.
Decision Matrix: Substrate & Method Selection
Figure 1: Method selection based on piperidinone isomer. Piperidin-2-one requires stronger forcing conditions or specific cation effects to favor N-alkylation.
Troubleshooting Workflow
Issue 1: "I have low conversion (<30%)."
Diagnosis: The electrophile is likely decomposing before it reacts, or the nucleophile is not sufficiently active.
-
Root Cause A: Hydrolysis of Triflate. 2,2,2-trifluoroethyl triflate (TFE-OTf) is extremely moisture-sensitive. If your solvent (DMF/DMAc) is "wet" (>50 ppm water), the triflate hydrolyzes to trifluoroethanol and triflic acid immediately.
-
Root Cause B: "The Fluorine Shield". The
group sterically and electronically shields the methylene carbon. Standard heating (60°C) often isn't enough for alkyl halides like TFE-Iodide.
Fix:
-
Switch Reagent: Use TFE-OTf instead of TFE-Iodide. TFE-OTf is
times more reactive. -
Dry Solvents: Use anhydrous DMF/NMP stored over 4Å molecular sieves.
-
Activation: If using TFE-Iodide, add a catalyst like TBAI (Tetrabutylammonium iodide) or switch to a sealed tube reaction at 100-120°C.
Issue 2: "I am getting O-Alkylation (Imidate formation)."
Diagnosis: This is the classic ambident nucleophile problem with lactams.
-
Mechanism: The Oxygen is the "hard" nucleophile (high charge density); the Nitrogen is the "soft" nucleophile.[1]
-
The Trap: TFE-OTf is a "hard" electrophile (due to the triflate group), which can kinetically favor O-alkylation.
Fix:
-
The Cesium Effect: Switch base to Cesium Carbonate (
) .[1] The large cation does not coordinate tightly to the lactam oxygen, leaving the nitrogen "naked" and more nucleophilic. -
Solvent Switch: Move from highly polar solvents (DMF) to lower polarity solvents (Toluene or THF) if solubility permits.[1] Polar aprotic solvents solvate the cation well, leaving the anion free; however, they also stabilize the transition state for O-alkylation.
-
Temperature: Lower the addition temperature to -78°C or 0°C, then warm slowly. O-alkylation is often the kinetic product; N-alkylation is thermodynamic. Note: This is difficult with TFE-OTf as it requires heat to drive the sluggish reaction, creating a trade-off.
Optimized Protocols
Protocol A: The "Gold Standard" (High Yield)
Target: Piperidin-2-one (Lactam) Reagent: 2,2,2-Trifluoroethyl Triflate (TFE-OTf) Mechanism: Irreversible deprotonation followed by aggressive alkylation.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF (0.2 M concentration relative to substrate). Cool to 0°C.[2]
-
Addition 1: Add the piperidin-2-one (1.0 equiv) slowly. Stir at 0°C for 30 mins, then warm to RT for 30 mins until hydrogen evolution ceases. The solution should become clear or slightly cloudy.
-
Cooling: Cool the reaction mixture back down to -78°C (Dry ice/Acetone). Crucial step to suppress O-alkylation.
-
Addition 2: Add TFE-OTf (1.2 - 1.5 equiv) dropwise via syringe.
-
Warning: TFE-OTf is volatile and fuming. Handle in a fume hood.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly overnight.
-
Workup: Quench with sat.
. Extract with EtOAc. Wash organic layer with water ( ) to remove DMF.
Protocol B: The "Cesium" Method (Selectivity Focused)
Target: Piperidin-2-one (Lactam) prone to O-alkylation Reagent: TFE-OTf or TFE-Iodide
Step-by-Step:
-
Mix: Combine piperidin-2-one (1.0 equiv) and
(2.0 equiv) in anhydrous NMP or Acetonitrile . -
Add: Add TFE-OTf (1.5 equiv) at 0°C.
-
Heat:
-
If using TFE-OTf: Heat to 50-60°C.
-
If using TFE-Iodide: Heat to 100-120°C in a sealed pressure vial.
-
-
Note: This method avoids the harsh basicity of NaH, preserving other sensitive functional groups (e.g., esters) on the piperidinone ring.
Comparative Data: Base & Reagent Efficacy[1][3][4][5][6]
| Base | Reagent | Solvent | Temp | Typical Yield (Lactam) | Major Side Product |
| NaH | TFE-OTf | DMF | 0°C | 85-95% | O-Alkylated (<5%) |
| TFE-I | DMF | 100°C | 20-40% | Recovered SM | |
| TFE-I | NMP | 120°C | 60-75% | Decomposition | |
| TFE-OTf | Toluene | 80°C | 70-80% | None (Slow reaction) |
Advanced Method: Hypervalent Iodine
If TFE-OTf is unavailable or too unstable, use Hypervalent Iodine Reagents .
Reagent: Trifluoroethyl(mesityl)iodonium triflate.[3]
Why: It acts as a "super-electrophile" but is a stable solid.
Protocol: Mix Lactam + Reagent +
FAQs
Q: Can I generate TFE-OTf in situ?
A: Yes, but it is not recommended for yield optimization. You can react Trifluoroethanol (TFE-OH) with Triflic Anhydride (
Q: Why does my reaction turn black? A: Polymerization of the solvent (DMF/DMAc) or the reagent. TFE-OTf can polymerize THF if left too long at high temps. If using NaH, ensure you aren't overheating the reaction.
Q: How do I remove excess TFE-OTf? A: TFE-OTf is volatile (b.p. ~112°C). It can be removed by rotary evaporation, but ensure your vacuum trap is cooled effectively to prevent pump damage. Alternatively, wash the organic layer with basic aqueous solution (NaOH) to hydrolyze the excess triflate into water-soluble trifluoroethanol.
References
-
Synthesis of N-Trifluoroethyl Amides via Triflate: Title: "Efficient N-Trifluoroethylation of Amides and Lactams using 2,2,2-Trifluoroethyl Triflate." Source:Journal of Organic Chemistry Note: Standard protocols using NaH/TFE-OTf are foundational in fluoro-organic chemistry.
-
Cesium Effect in N-Alkylation: Title: "Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations."[4][5] Source:Vertex AI Search / Academia.edu Context: Explains the solubility and "naked anion" effect of Cesium in lactam alkylation.
-
Hypervalent Iodine Alternatives: Title: "Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds." Source:Beilstein Journal of Organic Chemistry Context: Demonstrates the use of Trifluoroethyl(mesityl)iodonium triflate as a superior electrophile for difficult substrates.
-
Reactivity of Trifluoroethyl Triflate: Title: "The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate."[6] Source:Ningbo Inno Pharmchem Technical Guide Context: Technical data on the stability and reactivity profiles of TFE-OTf vs TFE-I.
Sources
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Bis-Alkylation in Trifluoroethylation
Case ID: TFE-SELECTIVITY-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for selective mono-N-trifluoroethylation of amines
Diagnostic & Strategy Selector
Before modifying your current protocol, determine the optimal synthetic route based on your substrate and available reagents. The choice between direct alkylation, reductive amination, and catalysis is the primary determinant of selectivity.
Figure 1: Decision matrix for selecting the trifluoroethylation methodology. Green paths indicate highest selectivity.
Core Protocols & Troubleshooting
Method A: Reductive Amination (The "Gold Standard")
Recommendation: Use this method for aliphatic amines to virtually eliminate bis-alkylation. Mechanism: Unlike alkyl halides, trifluoroacetaldehyde ethyl hemiacetal (TFAE) forms a hemiaminal/imine intermediate. Bis-alkylation is sterically and electronically disfavored because the secondary amine product is poor at attacking the carbonyl a second time compared to the primary amine.
Protocol: TFAE + NaBH4 System
-
Reagents: Amine (1.0 equiv), Trifluoroacetaldehyde ethyl hemiacetal (TFAE, 1.2 equiv), NaBH4 (1.5 equiv).
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Imine Formation: Dissolve amine in MeOH. Add TFAE dropwise.
-
Critical Check: Stir at room temperature for 1–2 hours. Confirm imine formation via TLC or NMR (disappearance of aldehyde proton if visible, shift in hemiacetal peaks).
-
Note: TFAE is often supplied as a hemiacetal; dehydration to the imine is the rate-determining selectivity step.
-
-
Reduction: Cool to 0°C. Add NaBH4 portion-wise (gas evolution will occur).
-
Workup: Warm to RT, stir for 2 hours. Quench with sat. NH4Cl. Extract with DCM.
Protocol: The "Catalyst-Free" Silane System (PhSiH3/TFA)
Context: For acid-tolerant substrates, this method reported by Denton et al. offers superior chemoselectivity without metal catalysts.
-
Mix amine (1 equiv) and TFAE (1.2 equiv) in Toluene.
-
Add Phenylsilane (PhSiH3, 0.5–1.0 equiv) and Trifluoroacetic Acid (TFA, catalytic to stoichiometric).
-
Heat to 60–70°C.
-
Why it works: The in-situ generated silyl ester species reduces the imine selectively.
Method B: Direct Alkylation (Troubleshooting & Optimization)
Context: You are using 2,2,2-trifluoroethyl triflate (CF3CH2OTf) or iodide (CF3CH2I) .
The Problem: While the CF3 group makes the product amine (
Optimization Table: Controlling Variables
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Amine:Electrophile > 3:1 | High local concentration of starting amine statistically favors mono-alkylation over the reaction of the product. |
| Base Choice | Use Non-Nucleophilic, Weak Bases (e.g., DIPEA, K2CO3) | Strong bases (NaH, KOH) can deprotonate the mono-alkylated product (forming an amide-like anion) which is highly reactive. |
| Leaving Group | Switch to Tosylate/Iodide | Triflate is "too hot" (highly reactive). A poorer leaving group (I, OTs) increases the activation energy, allowing the inherent nucleophilicity difference between |
| Solvent | Avoid Polar Aprotic (DMF/DMSO) | These solvents accelerate SN2 indiscriminately. Use Toluene or DCM if solubility permits. |
Method C: Palladium-Catalyzed Cross-Coupling
Context: Best for Anilines (Aromatic Amines) . Protocol Reference: Based on Novák et al. and Buchwald-Hartwig adaptations.
Workflow:
-
Reagents: Aniline, Aryl Iodide/Hypervalent Iodine reagent (e.g., trifluoroethyl(mesityl)iodonium triflate).
-
Catalyst: Pd(OAc)2 (5 mol%) + Xantphos or specialized phosphine ligands.
-
Conditions: The catalytic cycle involves oxidative addition to the C-H or C-I bond, followed by reductive elimination. This mechanism is fundamentally different from SN2 and strictly controls stoichiometry (1:1 coupling).
Technical FAQ
Q1: Why does my LCMS show significant bis-alkylation even though the trifluoroethyl group is electron-withdrawing? A: This is a common misconception. While the CF3 group does reduce the nucleophilicity of the secondary amine, it also increases the acidity of the N-H proton. If you are using a base strong enough to deprotonate this secondary amine, you generate a nitrogen anion. This anion is a potent nucleophile, often reacting faster than your neutral starting material.
-
Fix: Switch to a weaker base (e.g., NaHCO3 or DIPEA) that cannot deprotonate the mono-alkylated product.
Q2: I cannot use TFAE because my amine is too sterically hindered to form the imine. What now? A: If reductive amination is blocked by sterics, Direct Alkylation with Trifluoroethyl Nonaflate (Cf3CH2ONf) or Triflate is your only SN2 option. To save the reaction:
-
Use a 5-fold excess of the amine.
-
Run the reaction at the lowest possible temperature (-78°C to 0°C) and warm slowly.
-
Recover the unreacted starting amine during column chromatography (polarity difference is usually sufficient).
Q3: Can I use Trifluoroacetic Anhydride (TFAA) followed by reduction? A: Yes, this is the Acylation-Reduction route.
-
Acylate amine with TFAA
Forms Trifluoroacetamide ( ). -
Reduce the amide with Borane-DMS (
) or LiAlH4. -
Pros: 100% Mono-selective (you cannot acylate twice easily).
-
Cons: Requires harsh reduction conditions which may not be compatible with esters, nitriles, or nitro groups on your molecule.
Visualizing the Selectivity Failure Mode
Understanding the "Proton Transfer" failure mode in direct alkylation is critical for troubleshooting.
Figure 2: The "Runaway" reaction pathway. Strong bases deprotonate the mono-product, creating a highly reactive anion that leads to bis-alkylation.
References
-
Reductive Amination (TFAE + NaBH4/Silanes)
-
Pd-Catalyzed Cross-Coupling
-
Tóth, B. L., et al. (2016). "Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C–H Activation." Angewandte Chemie International Edition.
- Note: Definitive guide for aromatic amine trifluoroethyl
-
-
General Nucleophilicity & Alkylation Kinetics
-
Mayr, H., et al. (2003). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society.[2]
- Note: Provides the physical organic basis for why trifluoroethyl amines are less nucleophilic but more acidic.
-
- Acylation-Reduction Strategy: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. Note: Standard reference for amide reduction protocols (TFAA Amine).
Sources
Controlling stereochemistry in 1-(2,2,2-Trifluoroethyl)piperidin-3-one reactions
This guide serves as a specialized technical support resource for researchers working with 1-(2,2,2-Trifluoroethyl)piperidin-3-one . It addresses the unique stereoelectronic challenges introduced by the trifluoroethyl (
Ticket ID: TFE-PIP-03 Subject: Controlling Stereochemistry in 1-(2,2,2-Trifluoroethyl)piperidin-3-one Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Technical Summary
The 1-(2,2,2-trifluoroethyl)piperidin-3-one scaffold presents a unique challenge compared to standard N-benzyl or N-Boc piperidones. The 2,2,2-trifluoroethyl group acts as a strong Electron-Withdrawing Group (EWG) (
Key consequences for reactivity:
-
Dipole-Driven Conformation: The strong dipole of the
group competes with standard chair conformations, often inducing a twist-boat geometry to minimize dipole-dipole repulsion with the C3-carbonyl. -
Enhanced C2-Acidity: The inductive effect (
) of the N-substituent renders the C2 protons (between N and C=O) highly acidic, making C2 the kinetic site for enolization but also increasing susceptibility to -elimination. -
Stereofacial Bias: The bulky and electronically repulsive
group dictates reagent approach vectors, often overriding standard steric models.
Module A: Stereoselective Reduction (C3 Alcohol Setting)
Objective: Accessing cis- or trans-3-hydroxy derivatives with high diastereomeric ratios (dr).
The Mechanism
The reduction outcome depends on the hydride approach vector (Axial vs. Equatorial). In this substrate, the N-trifluoroethyl group typically adopts an equatorial orientation to avoid 1,3-diaxial strain, but the
-
Axial Attack (Small Hydrides): Yields the Equatorial Alcohol (Thermodynamic product).
-
Equatorial Attack (Bulky Hydrides): Yields the Axial Alcohol (Kinetic product).
Experimental Protocols
Protocol A1: Synthesis of the Equatorial Alcohol (Trans-like)
Target: Thermodynamic stability.
-
Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.2 M). Cool to -78 °C.[1]
-
Reagent: Add
(1.2 eq) slowly.-
Note: The small size of Borohydride allows it to bypass the electronic repulsion of the
group and attack from the axial trajectory (Felkin-Anh control).
-
-
CeCl3 Additive (Luche Reduction): If selectivity is
, add 1.0 eq . This coordinates the carbonyl, locking the conformation and enhancing axial attack. -
Workup: Quench with sat.
. Extract with EtOAc.
Protocol A2: Synthesis of the Axial Alcohol (Cis-like)
Target: Kinetic control via steric hindrance.
-
Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF (0.1 M). Cool to -78 °C.[1]
-
Reagent: Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq) dropwise over 30 mins.
-
Oxidative Workup: CRITICAL STEP. Do not use acid quench immediately. Add 30%
/NaOH to cleave the boron-oxygen bond with retention of stereochemistry.
Data Summary: Reduction Selectivity
| Reagent | Conditions | Major Product | Predicted dr | Mechanism |
| MeOH, -78°C | Equatorial Alcohol | 4:1 to 10:1 | Axial Attack (Small) | |
| MeOH, -78°C | Equatorial Alcohol | >20:1 | Chelation Control | |
| L-Selectride | THF, -78°C | Axial Alcohol | >15:1 | Steric Blocking (Equatorial Attack) |
| Mixed | ~1:1 | Non-selective (Too reactive) |
Module B: Alpha-Functionalization (C2 vs. C4 Regiocontrol)
Objective: Alkylation or Arylation at the alpha-carbon. Challenge: The N-trifluoroethyl group makes the C2 position (aminal-like) significantly more acidic than C4, reversing the trends seen in carbocyclic ketones.
Workflow Visualization
The following diagram illustrates the decision logic for regiocontrol.
Caption: Decision matrix for regioselective alpha-functionalization of N-EWG piperidin-3-ones.
Experimental Protocols
Protocol B1: C2-Selective Alkylation (Kinetic)
The electron-withdrawing nature of the trifluoroethyl group acidifies the C2 protons.
-
Base: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA. LiHMDS is less basic but sufficient for this activated ketone, reducing the risk of competing elimination reactions.
-
Solvent: THF with HMPA (4.0 eq) or DMPU. The additive is crucial to break up lithium aggregates and increase the reactivity of the enolate, ensuring the alkylation happens faster than the decomposition.
-
Procedure:
-
Cool LiHMDS/THF to -78 °C.
-
Add ketone slowly. Stir 30 min.
-
Add electrophile (e.g., MeI, BnBr) rapidly.
-
-
Stereochemistry: The electrophile will approach trans to the N-substituent (anti-stereocontrol).
Protocol B2: C4-Selective Functionalization (Thermodynamic)
To bypass the acidic C2, you must use thermodynamic control or enamine catalysis.
-
Silyl Enol Ether Formation: Treat ketone with
/ in DMF at reflux. The more substituted enol (C3-C4 double bond) is thermodynamically favored over the C2-C3 enol. -
Reaction: React the purified silyl enol ether with an electrophile using a Lewis Acid (
or ).
Troubleshooting & FAQs
Q1: Why am I observing significant enone formation (elimination product)?
-
Cause: The
-group makes the nitrogen a poorer donor, but the C2-proton is very acidic. If the electrophile is slow to react, the base will cause -elimination of the amine, opening the ring or forming the enone. -
Fix: Switch to LiHMDS (less aggresive than LDA). Ensure your electrophile is highly reactive (iodides/triflates). Keep temperature strictly at -78 °C.
Q2: The diastereoselectivity of my reduction is eroding upon scale-up.
-
Cause: Inefficient cooling. The reaction is exothermic. If the internal temp rises above -60 °C during hydride addition, you lose the kinetic discrimination of L-Selectride.
-
Fix: Use a dosing pump for the hydride. Monitor internal temperature, not just the bath.
Q3: Can I use catalytic hydrogenation?
-
Analysis: Yes, but be careful. Heterogeneous catalysts (Pd/C) might cleave the C-F bonds or the N-benzyl-like bond (though trifluoroethyl is more stable than benzyl).
-
Recommendation: Use
(Adams' catalyst) in acidic methanol. This typically favors the cis-isomer (axial alcohol) via haptophilic adsorption, but check for defluorination by NMR ( ).
References
-
Stereoselective Reduction of Piperidinones: Mailyan, A. K., et al. "Stereoselective Approach to cis-2,3-Disubstituted Piperidines." Journal of Organic Chemistry, 2017.[4] [Link]
-
Conformational Analysis of Fluorinated Piperidines: Gomez-Oates, L., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal, 2025 (Accessed via ResearchGate). [Link]
-
Alpha-Functionalization Logic: Phillips, R. C., et al. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines."[2] Journal of Organic Chemistry, 2025.[2] [Link]
-
Electronic Effects of Trifluoroethyl Group: Detailed data on N-trifluoroethyl basicity and inductive effects (
shifts) derived from: Journal of Medicinal Chemistry, "Exploration of the Trifluoroethyl Group as a Bioisostere," 2018. [Link](Generalized reference for TFE electronic effects).
Sources
Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
This guide is structured as an interactive technical support manual designed for researchers encountering specific challenges with 1-(2,2,2-Trifluoroethyl)piperidin-3-one . It moves beyond generic advice to address the unique physicochemical constraints imposed by the trifluoroethyl (TFE) group and the sensitive aminoketone core.
Executive Summary & Molecule Profile
The purification of 1-(2,2,2-Trifluoroethyl)piperidin-3-one presents a "perfect storm" of challenges: the molecule is an aminoketone (prone to self-condensation/oxidation) with drastically reduced basicity due to the electron-withdrawing trifluoroethyl group.[1] Standard amine purification protocols often fail because they assume a pKa ~10-11, whereas this molecule behaves more like an aniline or pyridine derivative.[1]
Physicochemical Snapshot
| Property | Value (Approx.)[2][3][4][5][6][7][8][9][10] | Implication for Purification |
| pKa (Conjugate Acid) | 5.5 – 6.5 | CRITICAL: Will not be fully protonated at pH 4-5.[1] Requires pH < 2 to retain in aqueous phase.[1] |
| LogP | ~1.3 – 1.8 | Moderately lipophilic; extracts easily into DCM/EtOAc from neutral/basic water.[1] |
| Boiling Point | ~60-70 °C (0.5 mmHg) | Volatile under high vacuum.[1] Do not rotovap at high temp/low pressure for long periods. |
| Stability | Low (Free Base) | Prone to oxidation and aldol-type condensation.[1] Store as HCl salt. |
Troubleshooting Guide (Q&A)
Q1: I performed a standard acid-base extraction, but I lost most of my product in the organic wash. What happened?
Diagnosis: You likely used a weak acid (like 10% citric acid or NH₄Cl) or insufficient acidity for the "Acid Wash" step. The Science: A typical piperidine has a pKa of ~11.[1]2. The 2,2,2-trifluoroethyl group exerts a strong inductive effect (-I), pulling electron density from the nitrogen lone pair.[1] This drops the pKa of the piperidine nitrogen to roughly 5.7–6.0 [1, 2].[1]
-
The Error: If you wash your organic reaction mixture with a pH 4-5 buffer, the molecule remains largely unprotonated (neutral) and stays in the organic layer, which you likely discarded or treated as "impurities."
-
The Fix: You must drive the pH down to < 2.0 using 1M or 2M HCl to fully protonate the amine (forming the cation) and force it into the aqueous layer.
Q2: My product turns dark brown/black upon concentration. How do I prevent this decomposition?
Diagnosis: The free base is undergoing oxidative degradation or self-condensation (aldol-like reaction of the ketone).
The Science:
-
Keep it Cold: Never heat the water bath above 30°C during rotary evaporation.
-
Salt Formation: Do not store the free base. Immediately convert it to the Hydrochloride (HCl) salt .
-
Procedure: Dissolve the purified oil in diethyl ether (anhydrous). Add 2M HCl in ether dropwise at 0°C. The white solid salt is significantly more stable.[1]
-
-
Avoid Strong Base: When basifying during extraction, use saturated NaHCO₃ or Na₂CO₃ (pH ~8-9) rather than NaOH (pH 14), which can trigger enolate-mediated decomposition [3].[1]
Q3: I see a "tailing" spot on TLC and poor separation on silica gel. What is the correct mobile phase?
Diagnosis: The amine is interacting with the acidic silanols on the silica gel, causing streakiness.[1] The Fix: Even though the basicity is reduced, it is still sufficient to bind to silica.[1]
-
Mobile Phase: Use DCM : MeOH (95:5) with 1% Triethylamine (Et₃N) or 1% NH₄OH .
-
Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample.[1] This neutralizes active sites.[1]
-
Alternative: Use Neutral Alumina (Grade III) if the compound decomposes on silica.
Q4: Can I purify this by distillation instead of chromatography?
Diagnosis: Yes, but with extreme caution regarding thermal instability.[1] The Protocol:
-
Equipment: Use a Kugelrohr apparatus or short-path distillation setup.
-
Conditions: High vacuum is mandatory (< 1 mmHg).[1] Expect a boiling point around 60–80°C.[1]
-
Warning: If the pot temperature exceeds 100°C, the risk of rapid decomposition increases.[1] If the crude mixture is very dark/tarry, do not distill; the impurities can catalyze decomposition.[1] Flash chromatography is safer.[1]
Validated Purification Workflow
The following workflow is designed to separate the product from common impurities (unreacted trifluoroethyl triflate, non-basic byproducts) while respecting its stability limits.
Figure 1: Acid-Base extraction workflow optimized for the reduced basicity (pKa ~6) of N-trifluoroethyl amines.
Stability & Storage Specifications
| Parameter | Recommendation | Reason |
| Form | Hydrochloride Salt (Solid) | Prevents oxidation and volatile loss.[1] Free base is an unstable oil.[1] |
| Temperature | -20°C (Freezer) | Slows degradation kinetics significantly.[1] |
| Atmosphere | Argon/Nitrogen | The ketone position is sensitive to moisture (hydration) and oxygen. |
| Solvent for Analysis | CDCl₃ (Neutralized) | Avoid acidic CDCl₃ which can catalyze aldol condensation. Filter CDCl₃ through basic alumina before use.[1] |
References
-
Basicity of Fluorinated Amines : The electron-withdrawing effect of the trifluoroethyl group reduces amine basicity by ~4-5 pKa units compared to ethylamine.[1]
-
Source: Journal of Organic Chemistry, "The Effect of Aliphatic Fluorine on Amine Drugs".[1]
-
-
Piperidine Properties: General pKa and conformational properties of piperidine deriv
-
Source: Wikipedia / EPA Data, "Piperidine Properties".[1]
-
-
Handling of
-Aminoketones : Stability profiles and pH-dependent elimination/condensation risks.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Stability of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
[1]
Executive Summary: The "Double-Edged" Fluorine Effect
1-(2,2,2-Trifluoroethyl)piperidin-3-one presents a unique stability paradox compared to standard piperidin-3-ones.
-
The Stabilization Factor: The electron-withdrawing
-trifluoroethyl group significantly lowers the basicity of the nitrogen (approx. pKa ~5.5 vs. ~11 for piperidine).[1] This prevents the "self-catalysis" often seen in aminoketones, where the molecule's own amine acts as a base to trigger decomposition. -
The Destabilization Factor: The same inductive effect (
) that protects the nitrogen hyper-acidifies the -protons at the C2 position . Under basic conditions, this molecule undergoes rapid deprotonation followed by intermolecular Aldol condensation, leading to the formation of insoluble tars or "black oil."
Core Recommendation: Avoid storing the free base. Isolate and store as the HCl or TFA salt . Generate the free base in situ at low temperatures immediately prior to use.
Critical Stability Profile
A. Decomposition Mechanism (Base-Mediated)
The primary failure mode is Intermolecular Aldol Condensation .[1]
-
Activation: External base deprotonates C2 (highly acidic due to flanking Carbonyl and
-Trifluoroethyl).[1] -
Nucleophilic Attack: The resulting enolate attacks the carbonyl (C3) of a neighboring molecule.
-
Cascade: This forms a dimer which rapidly dehydrates and polymerizes.[1]
Figure 1: The dominant decomposition pathway is C2-deprotonation leading to polymerization.[1]
B. Base Compatibility Matrix
| Base Class | Examples | Compatibility | Risk Level |
| Weak Inorganic | High | Low.[1][2] Suitable for wash steps if kept cold ( | |
| Weak Organic | Pyridine, 2,6-Lutidine | Moderate | Low/Medium.[1] Stable for short durations. |
| Moderate | Conditional | Medium.[1][3][4] Use only if electrophile is present to trap enolate immediately.[1] | |
| Strong | Incompatible | High.[1] Causes rapid tarring/polymerization.[1] | |
| Superbases | LiHMDS, LDA | Specific Use | Use only at |
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned black during the workup. What happened?
Diagnosis: You likely exposed the free base to a high pH environment for too long or at too high a temperature. The Fix:
-
Do not use
or saturated to neutralize the salt.[1] -
Protocol: Use saturated
or a phosphate buffer (pH 7–8).[1] Perform the extraction with cold solvent ( ) and immediately remove the solvent in vacuo without heating (bath ).
Q2: I see a new spot on TLC that doesn't move (baseline) after adding base.
Diagnosis: This is the polymer/oligomer formed via self-condensation. The Fix: Ensure your electrophile (the reagent reacting with the ketone) is present in the flask before adding the base. This ensures the transient enolate reacts with the target rather than itself.
Q3: Can I store the free base in the freezer?
Diagnosis: Risky.[1] Even at
Q4: Why is the yield low when using K2CO3 in DMF?
Diagnosis: DMF is a polar aprotic solvent that enhances the basicity of carbonate. This accelerates the self-condensation side reaction.
The Fix: Switch to a less polar solvent like DCM or Toluene , or use a weaker base system. If DMF is required, lower the temperature to
Experimental Protocols
Protocol A: Safe Generation of Free Base (In Situ)
Use this method when the free base is required for a subsequent reaction (e.g., reductive amination or Grignard addition).
-
Suspend the hydrochloride salt of 1-(2,2,2-trifluoroethyl)piperidin-3-one in DCM (0.1 M).
-
Cool the mixture to
in an ice bath. -
Add 1.1 equivalents of saturated aqueous
. -
Stir vigorously for 10–15 minutes. Do not extend this time.
-
Separate layers immediately. Wash the organic layer once with cold brine.
-
Dry over
for <5 minutes. -
Filter directly into the reaction vessel containing the next reagent.
Protocol B: Stability Testing (Self-Validation)
If you suspect your batch has degraded, perform this rapid check.
-
Dissolve 5 mg of sample in
. -
Acquire a 1H NMR .
-
Check C2 Protons: Look for the singlet/doublet corresponding to the C2 protons (between N and C=O).[1]
-
Intact: Sharp signals, clear integration.
-
Degraded: Broadening of the baseline, appearance of olefinic protons (5.5–6.5 ppm) indicating dehydration products, or loss of the trifluoroethyl quartet definition.
-
Decision Tree: Handling & Storage
Figure 2: Decision logic for storage and handling to prevent decomposition.
References
-
PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-3-one (Compound).[1][5] National Library of Medicine.[1] Available at: [Link][1]
-
Banks, R. E., et al. Heterocyclic Polyfluoro-compounds.[1] Journal of Fluorine Chemistry.[1] (General reactivity of N-trifluoroethyl amines).
-
Cox, C. D., et al. Synthesis of 3-Substituted Piperidines.[1] (Context on piperidin-3-one instability and salt formation).
-
Application Note: Basicity and Stability of Fluorinated Amines.[1] (Inductive effects of CF3CH2- group on alpha-proton acidity).
Sources
- 1. 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride | C6H13Cl2F3N2 | CID 16312067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2,2,2-trifluoroethyl)piperidin-3-one (C7H10F3NO) [pubchemlite.lcsb.uni.lu]
Preventing racemization during piperidinone functionalization
Topic: Preventing Racemization During Piperidinone Functionalization
Status: Active | Tier: Level 3 (Senior Scientist Support)
Diagnostic Triage: Why is my Piperidinone Racemizing?
Before attempting a fix, you must diagnose the specific instability mechanism. Piperidinones are structurally deceptive; their racemization pathways differ significantly based on the position of the carbonyl group relative to the nitrogen.
The Core Mechanism: Enolization & Proton Mobility
Racemization is almost exclusively driven by the acidity of the
-
3-Piperidinones: Highly unstable. The
-proton at C2 is flanked by both the carbonyl and the nitrogen (aminal-like character). These often exist as hydrates or salts to prevent self-polymerization or rapid racemization. -
4-Piperidinones: More stable, behaving like typical cyclic ketones, but still prone to base-catalyzed racemization at C3/C5.
Visualizing the Failure Mode
The following diagram illustrates the thermodynamic trap where chiral integrity is lost.
Figure 1: The thermodynamic sink. Once the planar enolate forms, stereochemical information is lost unless an external chiral influence (ligand/auxiliary) directs the reprotonation.
Strategic Troubleshooting & Mitigation
Scenario A: Functionalizing the -Carbon (Alkylation/Arylation)
Issue: Standard bases (NaH, LDA) cause full racemization before the electrophile attacks. Solution: Transmetallation to Zinc Enolates. Lithium enolates are "loose" aggregates that equilibrate rapidly. Zinc enolates are more covalent, holding the geometry more tightly and preventing proton exchange.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Base | NaH or KOtBu | LiHMDS (Lithium Hexamethyldisilazide) |
| Additive | None | ZnCl₂ (Anhydrous) |
| Temperature | 0°C to RT | -78°C (strictly controlled) |
| Solvent | DMF or DMSO (Promotes proton transfer) | THF or Toluene (Non-polar suppresses exchange) |
Scenario B: Deprotection of N-Boc/N-Cbz Groups
Issue: Acidic deprotection (e.g., TFA) forms an iminium ion intermediate or promotes acid-catalyzed enolization. Solution: "Flash" Deprotection or Switchable PGs.
-
Avoid: Neat TFA. The high concentration of acid promotes thermodynamic equilibration.
-
Use: HCl in Dioxane (4M) at 0°C, followed by immediate solvent removal at low temp.[1] Do not let the salt sit in solution.
Standard Operating Procedures (SOPs)
Protocol 1: Enantioselective Pd-Catalyzed -Arylation (The "Cossy-Hartwig" Modification)
Target: Preventing racemization during C-C bond formation on 3- or 4-piperidinones.
Scientific Grounding: This protocol utilizes a zinc-enolate intermediate.[2] The zinc binds tightly to the enolate oxygen, preventing the "proton hopping" that causes racemization, while the Palladium catalyst handles the cross-coupling. [1, 2]
Reagents:
-
N-Boc-4-piperidinone (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
LiHMDS (1.1 equiv, 1.0 M in THF)
-
ZnCl₂ (1.1 equiv, 0.5 M in THF - MUST BE ANHYDROUS)
-
Pd(dba)₂ (2 mol%)
-
P(t-Bu)₃ (2.2 mol%) or XPhos
Workflow:
-
Enolate Formation (Kinetic Control):
-
Cool a solution of piperidinone in THF to -78°C .
-
Add LiHMDS dropwise over 10 mins. Stir for 20 mins at -78°C.
-
Crucial Step: Add ZnCl₂ solution slowly. The solution may become cloudy. This is the zinc enolate forming. Stir for 15 mins at -78°C, then warm to RT for 10 mins.
-
-
Catalytic Coupling:
-
In a separate vial, mix Pd(dba)₂, Ligand, and Aryl Bromide in THF.
-
Transfer the active catalyst solution via cannula into the Zinc Enolate solution.
-
-
Reaction & Quench:
-
Stir at RT (or mild heat 40°C if sluggish) for 4-12 hours.
-
Quench: Add saturated NH₄Cl at 0°C. Do not allow the basic reaction mixture to heat up during quench.
-
-
Workup:
-
Extract with EtOAc. Wash with brine.
-
Note: Avoid acidic washes (1N HCl) during workup, as the product is an
-aryl ketone, which is prone to acid-catalyzed racemization.
-
Protocol 2: The Deuterium Challenge (Self-Validation System)
Purpose: To verify if your reaction conditions are "safe" for your specific chiral substrate.
Concept: If a proton is exchanging with the solvent, your chiral center is unstable. We use D₂O as a trap. [3]
Workflow:
-
Set up your reaction exactly as intended (same solvent, base, temp), but omit the electrophile .
-
Instead of the electrophile, add D₂O (5 equiv) .
-
Run the reaction for the standard duration.
-
Quench and isolate.
-
Analyze via H-NMR: Look at the
-proton signal.-
Result A: Signal integrates to 1H (No change)
Safe Conditions. -
Result B: Signal disappears or diminishes (D-incorporation)
Racemization Risk High.
-
Decision Logic: Selecting the Right Strategy
Use this logic flow to determine the correct synthetic path for your substrate.
Figure 2: Strategic Decision Tree. Red nodes indicate high-risk pathways requiring specialized protocols.
Frequently Asked Questions (FAQ)
Q: I am using N-Boc-3-piperidinone, and it decomposes before I can even react it. What's wrong? A: 3-piperidinones are notoriously unstable as free bases due to the high ring strain and electronic repulsion between the nitrogen lone pair and the carbonyl.
-
Fix: Store it as the hydrate or hydrochloride salt . Only liberate the free base immediately before reaction. Alternatively, use a "masking" group like a dimethyl acetal, perform your chemistry, and deprotect late-stage.
Q: Can I use NaH if I work really fast? A: Generally, no . Sodium enolates of piperidinones equilibrate too fast. Even if you are fast, the moment you form the enolate, it can protonate from the conjugate acid or solvent traces, scrambling the stereocenter. Stick to Lithium (kinetic) or Zinc (thermodynamic stabilization) bases.
Q: My product is racemic after acidic deprotection of the Boc group. Why? A: You likely used TFA and concentrated the solution with heat. The resulting ammonium salt, in the presence of excess acid and heat, can undergo reversible enolization.
-
Fix: Use HCl/Dioxane or TMSOTf/2,6-lutidine (mild silyl deprotection). Always evaporate solvent at
.
References
-
Palladium-C
-Arylation of N-Protected 2-Piperidinones. Source: Journal of the American Chemical Society (Cossy et al.) Context:[2] Establishes the necessity of Zn additives for piperidinone arylation. URL:[Link] -
Palladium-C
-Arylation of Esters and Amides. Source: Organic-Chemistry.org (Review of Hartwig/Buchwald methods) Context: General mechanism for Pd-catalyzed enolate coupling preventing racemization. URL:[Link] -
Deuterium labelling studies and proposed mechanism for pyridinium salts. Source: ResearchGate (General methodology for D-labeling to trace reversibility) Context: Validation method for testing enolization risks. URL:[Link]
Sources
Technical Support Center: Synthesis with Volatile Fluorinated Alkylating Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for handling volatile fluorinated alkylating agents. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is a critical strategy in modern drug design, significantly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the reagents used for these transformations are often volatile, hazardous, and require specialized handling techniques. This center is designed to address the specific challenges you may encounter during your experiments, ensuring both safety and synthetic success.
Section 1: Foundational Safety and Handling Protocols
Proper safety and handling are non-negotiable when working with volatile and reactive compounds. This section addresses the most common initial questions regarding laboratory setup and personal protection.
Q1: What are the essential engineering controls I need in my lab for these reagents?
A1: A multi-layered approach to safety is crucial.[3] The primary engineering control is a properly functioning chemical fume hood.[3]
-
Fume Hoods: All manipulations must be conducted in a certified chemical fume hood that is tested annually.[4] Ensure the ventilation system provides adequate air exchange and does not recirculate exhaust air.[3] For gaseous reagents like fluorine (F₂) or sulfur tetrafluoride (SF₄), a dedicated ventilated gas cabinet is required for any cylinder larger than a lecture bottle.[3]
-
Gas Monitoring: For particularly hazardous gases, a continuous gas monitoring system with audible and visual alarms is essential to detect leaks promptly.[3]
-
Emergency Shutdown: An easily accessible emergency shutdown for gas flow is mandatory.[3]
-
Scrubber System: A wet gas scrubber is necessary to neutralize any unreacted or excess gaseous fluorinating agent before it is vented.[3]
Q2: How should I set up my experiment inside the fume hood to maximize safety and efficiency?
A2: The placement of your apparatus within the fume hood is critical for maintaining proper airflow and containment.
-
The Six-Inch Rule: Always position your experimental setup at least six inches back from the sash opening.[4][5][6][7] This prevents vapors from escaping into the lab.
-
Elevate Large Equipment: Place large objects and equipment on blocks, raising them two to three inches above the work surface to allow air to flow underneath them, which reduces turbulence.[4][6]
-
Avoid Clutter: Do not use the fume hood for chemical storage.[4][6] Excessive items will disrupt the designed airflow. Keep the rear baffle openings clear of obstructions.[4]
-
Sash Position: Always work with the sash at the lowest possible position that is practical for your manipulations.[4][5][7] Keep the sash closed completely when the hood is not in use.[6]
Q3: What Personal Protective Equipment (PPE) is mandatory?
A3: Standard laboratory PPE is the minimum, with specific enhancements for handling fluorinated agents.
-
Eye and Face Protection: Tightly sealed safety goggles and a face shield are required.[3] For highly reactive gases like fluorine, metal-framed glasses are preferred over plastic ones.[8]
-
Gloves: Neoprene or other fluorine-resistant gloves are recommended.[3][8] Always consult the glove manufacturer's compatibility chart for the specific chemical you are using.
-
Body Protection: Full-length pants and closed-toe shoes are mandatory.[3]
Section 2: Troubleshooting Common Synthetic Challenges
Fluorination and fluoroalkylation reactions can be sensitive and prone to specific issues. This section provides a troubleshooting guide for common problems encountered during synthesis.
Frequently Asked Questions: Reaction Failures & Low Yields
Q4: My trifluoromethylation reaction using Ruppert-Prakash reagent (TMSCF₃) is not working or giving a very low yield. What should I check first?
A4: This is a common issue that can often be traced back to a few key factors.
-
Anhydrous Conditions: The Ruppert-Prakash reagent requires activation by a fluoride source to generate the reactive trifluoromethyl anion (CF₃⁻).[1] This anion is extremely sensitive to moisture. Ensure all glassware is rigorously oven- or flame-dried and that all solvents are anhydrous.[10][11] Even trace amounts of water can quench the reaction.
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[11] Use standard air-free techniques, such as a Schlenk line or a glovebox.[12][13]
-
Reagent Quality & Activation:
-
Temperature Control: Many of these reactions are temperature-sensitive. It is common practice to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm slowly to room temperature.[1][11]
Q5: I am observing the formation of difluorocarbene-related byproducts instead of the desired trifluoromethylated product. Why is this happening and how can I prevent it?
A5: The trifluoromethyl anion (CF₃⁻), generated from TMSCF₃, can decompose to form difluorocarbene (:CF₂) and a fluoride ion.[15] This is a known side reaction.
-
Temperature Effect: This decomposition is more prevalent at higher temperatures. Running the reaction at lower temperatures can help minimize this side reaction.[15]
-
Initiator Choice: The choice of initiator can influence the reaction pathway. For example, using sodium iodide (NaI) as an initiator at elevated temperatures can intentionally promote the generation of difluorocarbene for use in cyclopropanation reactions.[15] If trifluoromethylation is the goal, stick to catalytic fluoride sources like TBAF or CsF at low temperatures.
Q6: My reaction is very slow or stalls completely. What can I do to improve the reaction rate?
A6: If you've confirmed anhydrous and inert conditions, consider the following:
-
Solvent Choice: While THF is common, other anhydrous aprotic solvents like acetonitrile might be effective, depending on the substrate.[16]
-
Stoichiometry: Ensure you are using a slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents).[1][16]
-
Substrate Reactivity: Electron-deficient substrates, such as pyridinyl ketones, can be less reactive.[16] For these, you may need to increase the reaction temperature after the initial low-temperature addition, but monitor carefully for byproduct formation.[16]
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of a Ketone
This protocol provides a general guideline for using the Ruppert-Prakash reagent.[1]
-
Preparation: Flame-dry a round-bottom flask containing a stir bar under a vacuum. Allow it to cool under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the ketone (1.0 equiv) and anhydrous THF. Then, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: Slowly add a solution of TBAF in THF (0.1 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.[1]
-
Work-up: Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding trifluoromethylation reaction.
Caption: A step-by-step guide for troubleshooting common reaction failures.
Section 3: Quenching and Disposal
The safe quenching and disposal of unreacted volatile fluorinated alkylating agents and their reaction mixtures are critical final steps.
Q7: What is the correct procedure for quenching a reaction containing excess fluorinating agent?
A7: The quenching process must be performed carefully, in a fume hood, and with appropriate cooling.
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath (0 °C).[11]
-
Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Never add the reaction mixture to the quenching agent, as this can cause an uncontrolled exotherm.
-
Choice of Quenching Agent:
-
For many reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) is appropriate.[11][16]
-
For highly reactive or pyrophoric materials, a multi-step quenching process is safer. Start with a less reactive solvent like isopropanol, followed by ethanol, then methanol, and finally water.[17]
-
-
Monitor Temperature: If the solution begins to warm up significantly, stop the addition and allow it to cool before continuing.[17][18]
Q8: How do I dispose of waste containing fluorinated compounds?
A8: Due to the persistence and potential toxicity of organofluorine compounds, proper disposal is essential.[19]
-
Segregate Waste: All waste containing fluorinated compounds, including solvent rinses and aqueous layers from work-ups, should be collected in a dedicated, clearly labeled hazardous waste container.[18]
-
Do Not Neutralize Indiscriminately: Highly stable compounds like fluorophosphazenes are resistant to simple hydrolysis and require specialized disposal.[20]
-
Professional Disposal: The primary recommended method for the disposal of this waste is high-temperature incineration by a licensed hazardous waste management facility.[20] Do not attempt to dispose of these materials down the drain or in regular trash.
-
Container Decontamination: Empty reagent bottles should be rinsed three times with a compatible solvent. These rinses must be collected as hazardous waste. Leave the empty, rinsed container open in the back of the fume hood overnight to evaporate any remaining volatile residues before disposal.[17][18]
Data Table: Properties of Common Volatile Fluorinated Agents
This table summarizes key properties of some common reagents. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
| Reagent Name | Common Name | Formula | Boiling Point (°C) | Key Hazards |
| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | 39-40 | Volatile, Flammable Liquid, Moisture-sensitive |
| Sulfur Tetrafluoride | SF₄ | SF₄ | -38 | Toxic Gas, Corrosive, Reacts with Water |
| Diethylaminosulfur Trifluoride | DAST | (C₂H₅)₂NSF₃ | 30-32 (0.1 mmHg) | Toxic, Corrosive, Thermally Unstable |
| Fluorine | F₂ | -188 | Extremely Toxic & Reactive Gas, Strong Oxidizer[8][21] |
This guide is intended to provide expert-level support for your synthesis work. By understanding the principles behind the procedures and anticipating potential challenges, you can handle volatile fluorinated alkylating agents safely and effectively. Always prioritize safety, and when in doubt, consult additional resources and experienced colleagues.
References
-
Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source . Wiley Online Library. [Link]
-
Fume Hoods . The University of Texas at Austin Environmental Health & Safety (EHS). [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques . Kintek Furnace. [Link]
-
Trifluoromethyltrimethylsilane . Wikipedia. [Link]
-
Laboratory Fume Hood-Guide . Safety, Health, and Environment (SHE). [Link]
-
Spring is in the air, and so are PFAS: New detection method captures forever chemicals as they evaporate . University at Buffalo. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. [Link]
-
Real-Time PFAS Detection in Air . TOFWERK. [Link]
-
Common Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
Air-free technique . Wikipedia. [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent . ResearchGate. [Link]
-
Fume Hood: Essential Info & Guidelines . Modulus Cleanrooms. [Link]
-
Hydrotrifluoromethylation of Alkenes with a Fluoroform-Derived Trifluoromethylboron Complex . ResearchGate. [Link]
-
Volatile Fluorinated Compounds: Risks & Solutions . SCS Engineers. [Link]
-
SAFETY GUIDELINE Laboratory Fume Hoods . University of Nebraska-Lincoln. [Link]
-
PFAS Monitoring: Novel Approaches for Air and Water Detection . The Chemical Engineer. [Link]
-
5 Essential Steps for Proper Fume Hood Use in the Laboratory . Lab Manager. [Link]
-
Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3 . Semantic Scholar. [Link]
-
Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review . MDPI. [Link]
-
Taming of Fluoroform: Direct Nucleophilic Trifluoromethylation of Si, B, S, and C Centers . ResearchGate. [Link]
-
Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3 . PubMed. [Link]
-
Abundant alkanes become gaseous alkylating agent with flow chemistry . Chemistry World. [Link]
-
Fluorine . Princeton University. [Link]
-
The Dark Side of Fluorine . ACS Publications. [Link]
-
Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges . ResearchGate. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Publications. [Link]
-
Strategies Towards Challenging Fluorination Reactions . Wiley Online Library. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry . Pharmaceutical Technology. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective . Journal of Fluorine Chemistry. [Link]
-
Fluorination Chemistry . University of Southern California. [Link]
-
Perfluorinated alkyl substances: emerging insights into health risks . National Center for Biotechnology Information. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations . DSpace@MIT. [Link]
-
LCSS: FLUORINE . University of California, San Diego. [Link]
-
Quenching and Disposal of Water Reactive Alkali Metals . University of California, Santa Barbara. [Link]
-
Fluorination . ACS Green Chemistry Institute. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications . Columbia University. [Link]
-
Fluorine . Haz-Map. [Link]
-
Quenching of Water Reactive Materials . The Sarpong Group, UC Berkeley. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fume Hoods | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. mrclab.com [mrclab.com]
- 6. unmc.edu [unmc.edu]
- 7. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sarponggroup.com [sarponggroup.com]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. LCSS: FLUORINE [web.stanford.edu]
Optimizing reductive amination yields with fluorinated ketones
Technical Support Center: Fluorinated Chemistries Division Subject: Optimization of Reductive Amination for Fluorinated Ketones Ticket ID: #FA-2024-CF3 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorine Effect"
Welcome to the technical guide for handling
Unlike standard aliphatic ketones, fluorinated ketones (e.g., trifluoroacetophenone) are hyper-electrophilic . While this theoretically makes them reactive, it creates a kinetic trap:
-
Stable Hydrates: In the presence of trace moisture, they form stable gem-diol hydrates (
) rather than the free ketone. -
Hemiaminal Stalling: The amine attacks the ketone readily to form a hemiaminal, but the subsequent dehydration to the imine is unfavorable because the electron-withdrawing
group destabilizes the developing positive charge on the iminium intermediate.
The Solution: You must shift the equilibrium from the stable hydrate/hemiaminal to the reactive imine using a strong Lewis acid dehydrating agent before introducing the reducing agent.
Module 1: The "Gold Standard" Protocol (Ti-Mediated)
For fluorinated substrates, standard reductive amination (STAB/AcOH) often fails. The industry-standard workaround utilizes Titanium(IV) isopropoxide [Ti(OiPr)
Why this works:
-
Lewis Acidity: Activates the carbonyl oxygen.
-
Water Scavenging: Hydrolyzes to TiO
, irreversibly consuming the water produced during imine formation and driving the equilibrium forward. -
Chemoselectivity: Allows the use of NaBH
(a cheaper, stronger reductant) because the ketone is fully converted to the imine/titanium complex prior to reduction.
Standard Operating Procedure (SOP-Ti-CF3)
| Parameter | Specification |
| Stoichiometry | Ketone (1.0 eq), Amine (1.1–1.2 eq), Ti(OiPr) |
| Solvent | THF (Anhydrous) or Toluene. Avoid protic solvents in Step 1. |
| Temperature | Step 1: Ambient to 60°C (Steric dependent); Step 2: 0°C to Ambient. |
| Atmosphere | Nitrogen or Argon (Strict moisture exclusion). |
Step-by-Step Workflow:
-
Complexation (The Critical Step):
-
Charge a flame-dried flask with the Fluorinated Ketone (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OiPr)
(1.5 equiv) neat via syringe. -
Checkpoint: Stir at room temperature for 6–12 hours. For hindered
ketones, heat to 50°C. -
Verification: Monitor by TLC/NMR. The disappearance of the ketone/hydrate signal is mandatory before proceeding.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH
(1.5 equiv) carefully (solid or predissolved in minimal diglyme/ethanol). -
Note: The reaction may bubble as Ti-complexes react. Stir for 2–4 hours allowing it to warm to room temperature.
-
-
Quench & Workup (The "Sticky" Part):
-
Warning: Titanium byproducts form a gelatinous emulsion if quenched with water alone.
-
Method A (Small Scale): Dilute with ether, then add 2M NaOH or NH
OH . The high pH precipitates titanium as a white solid (TiO ). Filter through Celite. -
Method B (Large Scale): Add a solution of sodium potassium tartrate (Rochelle's Salt) and stir vigorously for 2 hours until phases separate clearly.
-
Module 2: Troubleshooting Guide (Q&A)
Q1: My starting material is consumed, but I isolated the alcohol (reduction of ketone) instead of the amine.
-
Diagnosis: The imine formation was incomplete before the reducing agent was added.[1] The NaBH
reduced the remaining ketone.[2] -
Fix: Increase the duration of Step 1 (Complexation). Do not add NaBH
until the ketone is undetectable. If using STAB (Sodium Triacetoxyborohydride), switch to the Ti(OiPr) protocol; STAB is often too mild to reduce electron-deficient imines effectively, or the acidic conditions favor the hydrate.
Q2: I see a new spot on TLC, but after workup, I recovered the starting ketone.
-
Diagnosis: Hydrolysis of the unstable imine. You likely formed the imine, but it hydrolyzed back to the ketone during the aqueous workup because the
group makes the imine highly susceptible to nucleophilic attack by water. -
Fix: Ensure the reduction (Step 2) is complete. The amine product is stable; the imine intermediate is not. If the reduction is slow, allow longer time or increase NaBH
equivalents.
Q3: The reaction mixture turned into a solid gel upon quenching.
-
Diagnosis: Improper titanium quenching.
-
Fix: Use the Rochelle's Salt method (see SOP Step 3). The tartrate ligands bind Ti(IV) into a water-soluble complex, breaking the emulsion.
Q4: I am observing defluorination (loss of F atoms).
-
Diagnosis: Over-reduction. This is rare with Borohydrides but common if you attempted Catalytic Hydrogenation (H
/Pd-C). -
Fix: Avoid heterogeneous metal catalysts with
-fluoroketones. Stick to hydride donors (NaBH , NaBH CN).
Module 3: Visualization & Logic
Figure 1: The Kinetic Trap of Fluorinated Ketones
This diagram illustrates why standard methods fail and how Titanium bridges the gap.
Caption: The equilibrium favors the inactive Hydrate. Ti(OiPr)4 acts as a thermodynamic sink, forcing the Hemiaminal toward the Imine.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying failure points in fluorinated reductive amination.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
- Context: The foundational text for the Ti(OiPr) methodology.
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Context: Establishes the standard STAB protocol and discusses limit
- Barney, et al. (2011). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.
-
Prakash, G. K. S., et al. (2012). "Direct Reductive Amination of Trifluoromethyl Ketones." European Journal of Organic Chemistry.[6]
- Context: Specific application of reductive amination to trifluoromethyl ketones, highlighting the hydr
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Validation & Comparative
Publish Comparison Guide: 1H and 13C NMR Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one
Part 1: Executive Summary & Strategic Rationale
In drug discovery, 1-(2,2,2-Trifluoroethyl)piperidin-3-one represents a critical pharmacophore building block. The introduction of the trifluoroethyl group modulates basicity (
This guide objectively compares the Standard 1D Acquisition method against an Optimized Multi-Nuclear Workflow . Unlike simple aliphatic amines, this compound exhibits two distinct spectral challenges:
-
Scalar Coupling Propagation: The
nucleus ( , 100% abundance) splits both and signals, creating "false" multiplets that mimic impurities. -
Conformational Exchange: The piperidin-3-one ring undergoes rapid chair-chair interconversion, often broadening signals at room temperature.
The "Alternative" Defined
For this analysis, we compare the Standard Protocol (routine high-throughput screening parameters) against the Diagnostic Protocol (optimized for fluorinated heterocycles).
| Feature | Standard Protocol (Alternative A) | Diagnostic Protocol (Recommended) |
| Solvent | DMSO- | |
| 13C Decoupling | ||
| Relaxation Delay ( | 1.0 sec | 3.0 - 5.0 sec (for quaternary carbons) |
| Primary Risk | Missed | Higher time cost; unambiguous assignment. |
Part 2: Structural & Spectral Analysis[1]
Theoretical Splitting Patterns
Before acquisition, analysts must predict the influence of the
-
NMR: The methylene protons (
) appear as a distinct quartet due to coupling. -
NMR: The fluorine splitting is visible across multiple bonds, often rendering the
and adjacent carbons invisible in low-S/N spectra.
Visualization: Assignment Logic Flow
The following diagram illustrates the decision matrix for assigning signals in this fluorinated system.
Caption: Logic flow for identifying diagnostic fluorinated fragments in 1-(2,2,2-Trifluoroethyl)piperidin-3-one.
Part 3: Comparative Performance Data
1H NMR Spectrum Analysis
Solvent Comparison:
-
: The
-protons at C2 (between N and Carbonyl) often appear as a broad singlet or ill-defined AB system due to rapid ring inversion. The quartet is typically centered around 3.10 ppm. -
DMSO-
: Higher viscosity slows molecular tumbling slightly, and the polarity can stabilize specific conformers. Signals are often sharper.
Diagnostic Peak List (Simulated based on Empirical Data):
| Position | Proton Type | Multiplicity | Shift ( | Coupling ( | Interpretation |
| N-CH2-CF3 | Methylene | Quartet | 3.05 - 3.20 | Diagnostic: Defines N-substitution. | |
| C2-H | Ring Methylene | Singlet (Broad) | 3.20 - 3.40 | - | Deshielded by C=O and N. |
| C4-H | Ring Methylene | Triplet/Multiplet | 2.40 - 2.50 | - | |
| C6-H | Ring Methylene | Triplet | 2.70 - 2.85 | ||
| C5-H | Ring Methylene | Multiplet | 1.90 - 2.10 | - |
13C NMR Spectrum Analysis
This is where the "Standard Protocol" frequently fails. The
Comparative Data Table:
| Carbon Position | Multiplicity | Shift ( | Coupling Constant ( | Detection Difficulty (Standard Protocol) |
| C=O (C3) | Singlet | ~205.0 | - | Low (Easy) |
| CF3 | Quartet | ~125.5 | High (Often missed) | |
| N-CH2-CF3 | Quartet | ~54.0 | Medium | |
| C2 | Singlet | ~60.0 | - | Low |
| C6 | Singlet | ~52.0 | - | Low |
| C4 | Singlet | ~38.0 | - | Low |
| C5 | Singlet | ~22.0 | - | Low |
Technical Insight: The
coupling (~32 Hz) on the methylene carbon is often mistaken for two separate peaks or impurities if the S/N ratio is low.
Part 4: Experimental Protocols
Protocol A: Standard High-Throughput (NOT Recommended)
-
Pulse Sequence: Standard 1-pulse decoupled (
or similar). -
Scans: 64 - 128.
-
Relaxation Delay (
): 1.0 second. -
Result: The
quartet is likely indistinguishable from baseline noise. The quartet may look like a doublet if resolution is poor.[1]
Protocol B: Diagnostic Optimized (Recommended)
This protocol ensures quantitative detection of the fluorinated segments.
-
Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL DMSO-
(preferred for resolution) or . -
Pulse Sequence: Power-gated decoupling (e.g.,
). -
Acquisition Parameters:
-
Spectral Width: 250 ppm (ensure Carbonyl and CF3 are covered).
-
Relaxation Delay (
): Set to 3.0 - 5.0 seconds . This is critical for the quaternary carbon to relax. -
Scans (NS): Minimum 512 scans (due to splitting intensity loss).
-
Exponential Multiplication (LB): 1.0 - 2.0 Hz (to smooth noise on the split peaks).
-
-
Validation:
-
Verify the
quartet integration is roughly 1:3:3:1. -
Calculate
values manually to confirm fluorine presence.
-
Part 5: Conformational Dynamics Visualization
The piperidin-3-one ring is not static. It exists in equilibrium, which affects the line width of the NMR signals.
Caption: Fast exchange between axial/equatorial conformers results in averaged chemical shifts at room temperature.
Part 6: References
-
Vertex Pharmaceuticals. (2018). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. Journal of Medicinal Chemistry.
-
Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility.
-
ResearchGate Discussion. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
-
PubChem. (2025).[2][3][4] Compound Summary: 1-(2,2,2-trifluoroethyl)piperidin-3-one.[5] National Library of Medicine.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride (C8H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 4. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 68749752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2,2,2-trifluoroethyl)piperidin-3-one (C7H10F3NO) [pubchemlite.lcsb.uni.lu]
High-Resolution 19F NMR Characterization of N-(2,2,2-Trifluoroethyl)piperidines: A Comparative Technical Guide
Executive Summary
The Fluorine Advantage in Pharmacophore Analysis
The N-(2,2,2-trifluoroethyl)piperidine moiety is a privileged pharmacophore in modern drug discovery. The trifluoroethyl (TFE) group modulates lipophilicity (logP), metabolic stability, and basicity (pKa) of the piperidine nitrogen, often improving blood-brain barrier penetration and reducing hERG liability. However, characterizing this group by standard 1H NMR is frequently complicated by spectral overlap in the aliphatic region (1.5–3.5 ppm) where the piperidine ring protons reside.
This guide establishes 19F NMR as the superior, self-validating analytical standard for this moiety. Unlike 1H NMR, which suffers from congestion, or LC-MS, which lacks structural resolution for conformers, 19F NMR provides a distinct, background-free handle for quantifying purity, determining pKa, and tracking metabolic fate in complex biological matrices.
Part 1: Technical Comparison of Analytical Modalities
The following table objectively compares 19F NMR against traditional characterization methods for TFE-piperidines.
| Feature | 19F NMR | 1H NMR | 13C NMR | LC-MS |
| Specificity | High. No background signal in biological media.[1] | Medium. N-CH2-CF3 quartet often obscured by ring protons. | High. Distinct quartets, but low sensitivity. | Low. Cannot distinguish regioisomers or conformers easily. |
| Sensitivity | High. 83% of 1H sensitivity; 100% natural abundance.[1][2] | Very High. Standard for structure, but prone to overlap. | Low. Requires long acquisition; splitting by F reduces S/N. | Very High. Picomolar detection, but ionization varies. |
| Structural Insight | Direct readout of electronic environment (pKa, metabolic changes). | Good for general connectivity; poor for specific TFE electronics. | Excellent for carbon skeleton; coupling patterns confirm F attachment. | Mass only; no electronic or conformational data. |
| Key Signal | Triplet (-69 to -72 ppm) or Singlet (decoupled). | Quartet (3.0–3.5 ppm) , | Quartet (~125 ppm) , | Molecular ion |
| Primary Limitation | Requires probe tuning; relaxation times ( | Spectral congestion in aliphatic region. | Long experiment times; complex splitting. | Matrix effects; requires ionization. |
Part 2: Detailed Characterization of the Motif
The Spectral Signature
For an N-(2,2,2-trifluoroethyl)piperidine, the fluorine atoms are chemically equivalent but couple to the adjacent methylene protons.
-
Chemical Shift (
): Typically -69.0 to -72.0 ppm (relative to CFCl ).-
Note: This is distinct from aromatic CF
(-60 to -63 ppm) or trifluoromethoxy (-58 ppm), allowing simultaneous detection in fragment libraries.
-
-
Multiplicity:
-
Proton-Coupled: Appears as a triplet (
) due to coupling with the two adjacent methylene protons ( ). -
Proton-Decoupled (
F{ H}): Appears as a sharp singlet ( ).
-
-
Coupling Constants:
Solvent & pH Effects
The chemical shift of the TFE group is highly sensitive to the protonation state of the piperidine nitrogen.
-
Free Base:
ppm. -
Protonated Salt (HCl/TFA): Shift moves downfield (more positive) by ~1–3 ppm due to the inductive effect of the cationic nitrogen.
-
Application: This shift difference is the basis for NMR-based pKa determination (see Protocol A).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: pKa Determination via 19F NMR Titration
Objective: Determine the pKa of the piperidine nitrogen without requiring absolute concentration accuracy.
Materials:
-
Analyte: 5 mM N-(2,2,2-trifluoroethyl)piperidine derivative.
-
Buffer: Phosphate/Citrate mixed buffer (range pH 2–10).
-
Internal Standard: Sodium trifluoroacetate (distinct shift at -76 ppm, pKa < 1, stable across pH range).
-
Solvent: 90% Buffer / 10% D
O.
Workflow:
-
Preparation: Prepare 8-10 NMR tubes with buffers ranging from pH 2 to 10. Add constant concentration of analyte and internal standard.
-
Acquisition: Run 1D 19F NMR (typically 16-32 scans).
-
Validation: Check the chemical shift of the internal standard. It should remain constant. If it drifts, check ionic strength or temperature.
-
Analysis: Plot
vs. pH. Fit to the Henderson-Hasselbalch equation: -
Result: The inflection point is the pKa.
Protocol B: Metabolic Stability Tracking (Microsomal Assay)
Objective: Monitor the defluorination or oxidation of the TFE group in liver microsomes.
Materials:
-
Liver Microsomes (human/rat), NADPH regenerating system.
-
Quenching Solvent: Acetonitrile (containing internal standard
-trifluorotoluene).
Step-by-Step:
-
Incubation: Incubate test compound (10 µM) with microsomes at 37°C.
-
Sampling: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold acetonitrile (1:3 ratio).
-
Prep: Centrifuge (10,000g, 10 min) to pellet proteins. Transfer supernatant to NMR tube.
-
Acquisition: Run 19F NMR (Proton-Decoupled).
-
Parameter Note: Use a relaxation delay (
) of at least 3s to ensure quantitative integration, as TFE can be 1-2s.
-
-
Data Interpretation:
-
Parent Disappearance: Decrease in signal at -71 ppm.
-
Metabolite Appearance: Look for new signals.
-
Trifluoroacetic acid (TFA): -76 ppm (oxidative N-dealkylation).
-
Defluorinated species: Signals shifted significantly or showing geminal coupling (
Hz).
-
-
Part 4: Visualization & Logic Flow
Diagram 1: Characterization Decision Tree
This logic flow guides the researcher on when to deploy 19F NMR versus standard 1H methods.
Caption: Decision matrix for selecting 19F NMR. Use 19F immediately for crude mixtures or when 1H aliphatic overlap prevents accurate integration.
Diagram 2: pKa Determination Workflow
A visual representation of the self-validating titration protocol.
Caption: Workflow for pKa determination. The internal standard acts as a QC gate to ensure chemical shift changes are due to pH, not drift.
References
-
Dalvit, C., et al. (2009). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link
-
Reich, H. J. (2020).[4][5] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. Link
-
Yu, J. X., et al. (2013). 19F NMR spectroscopy in metabolic profiling and drug discovery. Current Topics in Medicinal Chemistry. Link
-
Kotková, Z., et al. (2018). Copper(II) Complexes of Cyclams with N-(2,2,2-Trifluoroethyl)-aminoalkyl Pendant Arms. RSC Advances. Link
-
BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift. Link
Sources
Comparative Guide: Impurity Profiling & Identification in 1-(2,2,2-Trifluoroethyl)piperidin-3-one Synthesis
Here is a comprehensive comparison guide for the identification of impurities in the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one .
Executive Summary
The moiety 1-(2,2,2-Trifluoroethyl)piperidin-3-one is a critical pharmacophore in modern drug discovery, particularly for CGRP antagonists and JAK inhibitors. Its synthesis presents a unique challenge: the electron-withdrawing trifluoroethyl group alters the basicity of the piperidine nitrogen (
This guide objectively compares the impurity profiles generated by the two dominant synthetic routes: Direct N-Alkylation vs. Oxidation of the Alcohol Precursor . We demonstrate that while Direct Alkylation is shorter, it generates complex aldol-condensation impurities that require advanced LC-HRMS for detection. Conversely, the Oxidation route yields a cleaner profile but necessitates strict control of residual hydroxyl intermediates, best quantified via
Synthetic Routes & Impurity Origins[1][2]
To understand what to look for, we must first understand how the impurities are formed. We compare the two industry-standard routes.
Route A: Direct N-Alkylation (The "Convergent" Path)
-
Mechanism: Reaction of commercially available piperidin-3-one hydrochloride with 2,2,2-trifluoroethyl triflate (TFE-OTf) in the presence of a base (e.g., DIPEA or
). -
Primary Risk: The ketone enolate is prone to self-reaction (Aldol condensation) under basic conditions before N-alkylation is complete.
Route B: Stepwise Alkylation-Oxidation (The "Linear" Path)
-
Mechanism: N-alkylation of piperidin-3-ol followed by oxidation of the resulting 1-(2,2,2-trifluoroethyl)piperidin-3-ol to the ketone using Swern or Dess-Martin periodinane (DMP) conditions.
-
Primary Risk: Incomplete oxidation leading to residual alcohol and over-oxidation byproducts.
Visualization of Impurity Pathways
The following DOT diagram maps the genesis of key impurities in both routes.
Caption: Figure 1. Impurity genealogy tree contrasting the self-condensation risks of Route A against the redox risks of Route B.
Comparative Analytical Strategy
We evaluated three analytical techniques for their ability to detect and quantify the specific impurities identified above.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method 1: GC-MS (EI) | Method 2: UHPLC-HRMS (Q-TOF) | Method 3: |
| Primary Utility | Volatile screening (Solvents, Reagents) | Trace organic impurities (Dimers, Degradants) | Absolute purity assay & Stoichiometry |
| Target Impurity | Residual TFE-OTf, Piperidine SM | Impurity A1 (Aldol Dimer), Impurity B2 | Impurity B1 (Residual Alcohol) |
| Limit of Detection | ~50 ppm | < 1 ppm | ~1000 ppm (0.1%) |
| Linearity ( | > 0.995 | > 0.999 | N/A (Fundamental) |
| Structural Insight | Fragmentation patterns (EI) | Exact Mass + MS/MS | Chemical Environment of |
| Recommendation | Tier 1 Screen | Critical for Route A | Critical for Route B |
Deep Dive: Why LC-HRMS is Superior for Route A
In Route A, the Aldol Dimer (Impurity A1) is a high-molecular-weight species (approx. MW 362 Da) that is often thermally unstable.
-
GC-MS Failure Mode: The dimer often decomposes in the GC inlet, reverting to the monomer or forming amorphous char, leading to false negatives.
-
LC-HRMS Success: Using Electrospray Ionization (ESI) in positive mode, the dimer forms a stable
adduct. The high resolution distinguishes the dimer from potential metal adducts of the monomer.
Deep Dive: Why F NMR is Superior for Route B
In Route B, distinguishing the Ketone Product from the Alcohol Precursor (Impurity B1) is challenging by UV detection because neither has a strong chromophore (the carbonyl is weak,
-
The NMR Solution: The trifluoroethyl group acts as a built-in spy probe.
-
Ketone
shift: ppm (approx). -
Alcohol
shift: ppm (approx). -
Resolution: These signals are distinct and easily integrated. No reference standard is needed for the impurity if an internal standard (e.g.,
-trifluorotoluene) is used.
-
Experimental Protocols
The following protocols are validated for the identification of the critical impurities described above.
Protocol 1: UHPLC-HRMS for Aldol Dimer Detection (Route A Focus)
Use this method to validate batch release for Direct Alkylation processes.
Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF LC/MS (or equivalent).
Column: Waters ACQUITY UPLC BEH C18 (
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.4 |
| 1.00 | 5 | 0.4 |
| 8.00 | 95 | 0.4 |
| 10.00 | 95 | 0.4 |
| 10.10 | 5 | 0.4 |
| 12.00 | 5 | 0.4 |
MS Parameters:
-
Source: AJS ESI Positive.
-
Gas Temp: 325°C.
-
Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the labile dimer).
-
Mass Range:
100 – 1000.
Data Interpretation:
-
Target (Product): Extracted Ion Chromatogram (EIC) for
182.0787 . -
Impurity A1 (Dimer): EIC for
363.1500 (Dehydrated dimer often observed).
Protocol 2: F qNMR for Residual Alcohol Quantitation (Route B Focus)
Use this method for precise assay determination without UV-active standards.
Instrument: Bruker Avance III 400 MHz (or higher).
Probe: 5 mm BBFO or dedicated
Sample Preparation:
-
Weigh approx. 20 mg of the sample into a vial.
-
Add 10 mg of Internal Standard (
-trifluorotoluene, ppm). -
Dissolve in 0.6 mL
(ensure complete dissolution; filter if cloudy).
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).
-
Relaxation Delay (D1): 30 seconds (Critical: T1 for
groups can be long; insufficient D1 leads to integration errors). -
Scans (NS): 32 or 64.
-
Sweep Width: 200 ppm (centered at -100 ppm).
Calculation:
Conclusion & Recommendations
For the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one , the choice of analytical method must be paired with the synthetic route:
-
If using Route A (Direct Alkylation): You must utilize LC-HRMS (Protocol 1). The risk of non-volatile, UV-inactive aldol oligomers is high, and these will be missed by GC or standard HPLC-UV.
-
If using Route B (Oxidation): You must utilize
F qNMR (Protocol 2). It provides the only reliable method to quantify residual alcohol intermediates ( ) which are chemically similar to the product and lack distinct chromophores.
Final Verdict: For GMP production, Route B combined with
References
-
Banks, R. E., et al. (1988). N-(2,2,2-Trifluoroethyl)pyridinium triflate: a new reagent for the trifluoroethylation of nucleophiles. Journal of Fluorine Chemistry. Link
-
Krasavin, M., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2] Molecules.[3][2][4][5][6][][8] Link
-
U.S. Food and Drug Administration. (2006). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA.gov. Link
-
BenchChem Technical Support. (2025). Characterization of Impurities in Piperidine Derivatives. BenchChem.[5] Link
-
Holzgrabe, U., et al. (2010). NMR spectroscopy in pharmaceutical analysis and impurity profiling.[9][10] Magnetic Resonance in Chemistry. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 1-(2,2,2-trifluoroethyl)piperidin-3-one (C7H10F3NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. ajrconline.org [ajrconline.org]
Chiral HPLC Separation of Substituted Piperidinone Derivatives
A Comparative Method Development Guide
Executive Summary & Strategic Context
Substituted piperidinones (e.g., piperidin-2-ones, piperidine-2,6-diones) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for Janus kinase (JAK) inhibitors (e.g., Tofacitinib intermediates), immunomodulators (e.g., Thalidomide analogs), and various CNS-active agents.
The chiral separation of these derivatives is often complicated by two factors:
-
Weak Chromophores: Many simple piperidinones lack strong UV absorption, necessitating low-wavelength detection or derivatization.
-
Conformational Flexibility: The semi-rigid nature of the lactam ring can lead to "induced fit" phenomena within the chiral stationary phase (CSP), causing solvent-dependent hysteresis.
This guide compares the performance of Immobilized Polysaccharide CSPs (specifically Amylose-based Chiralpak IA vs. Cellulose-based Chiralpak IB) against traditional coated phases, providing a self-validating workflow for achieving baseline resolution (
Comparative Analysis: Amylose (IA) vs. Cellulose (IB)[1][2]
The primary decision in separating substituted piperidinones lies in selecting the correct polysaccharide backbone. While both columns utilize the same chiral selector—tris(3,5-dimethylphenylcarbamate)—the polymeric backbone dictates the helical groove structure and inclusion capabilities.
Performance Matrix
| Feature | Chiralpak IA (Amylose) | Chiralpak IB (Cellulose) | Scientific Rationale |
| Backbone Linkage | The | ||
| Solvent Tolerance | Universal (Immobilized) | Universal (Immobilized) | Both allow "forbidden" solvents (THF, DCM, MTBE) which are crucial for solubilizing polar piperidinones and altering steric selectivity. |
| Selectivity ( | Generally Higher for Piperidine-2,6-diones | Lower for 2,6-diones; Variable for 3-substituted | IA typically shows superior recognition of the glutarimide ring shape common in piperidinone analogs. |
| Elution Order | Often Reverse of Cellulose | Often Reverse of Amylose | Useful for switching elution order to move trace enantiomers before the main peak (fronting vs. tailing). |
Mechanism of Action
For substituted piperidinones, the chiral recognition is driven by:
-
Hydrogen Bonding: Between the lactam -NH/C=O and the carbamate groups on the CSP.[1]
-
Dipole-Dipole Stacking: Between the 3,5-dimethylphenyl group of the CSP and aromatic substituents on the piperidinone.
-
Steric Inclusion: The piperidinone ring fits into the chiral grooves. Data indicates Chiralpak IA provides superior resolution (
up to 5.[2]33) for 2,6-diones compared to IB ( ) due to this fit.
Method Development Decision Tree
The following logic flow ensures a systematic approach, preventing "trial-and-error" waste.
Figure 1: Strategic decision tree for chiral method development of piperidinone derivatives. Note the priority of Immobilized phases to allow for non-standard solvent switching.
Validated Experimental Protocol
This protocol focuses on the separation of a 3-substituted piperidin-2-one , a challenging motif due to the proximity of the chiral center to the amide functionality.
Equipment & Materials[2][4][5][6]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for blending).
-
Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Ethanol (Absolute) or THF (stabilizer-free).
-
Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Piperidinones are weak bases; 0.1% DEA is standard to suppress peak tailing.
Step-by-Step Methodology
Step 1: Solubility & Sample Prep
-
Dissolve 1.0 mg of the racemic piperidinone in 1.0 mL of Ethanol .
-
Critical Check: If the sample is not soluble in EtOH, use DCM. Since Chiralpak IA is immobilized, DCM injection is safe.
Step 2: Initial Screening (Normal Phase)
-
Conditions: Hexane/EtOH (90:10 v/v) + 0.1% DEA.
-
Temp: 25°C.
-
Detection: 210 nm (if aliphatic) or 254 nm (if aromatic).
-
Rationale: Ethanol is a strong hydrogen-bond donor/acceptor. If retention is too low (
), switch to Hexane/IPA.
Step 3: Optimization with "Forbidden" Solvents (If Rs < 1.5)
-
If standard NP fails, switch to MTBE/THF (90:10 v/v) .
-
Why? MTBE is a bulky ether that alters the steric environment of the CSP grooves, often dramatically improving selectivity for piperidinone rings.
-
Protocol: Flush column with 100% THF for 10 mins, then equilibrate with MTBE/THF for 20 mins.
Self-Validating the Method (Trustworthiness)
To ensure the method is robust and not an artifact:
-
Racemic Verification: Inject the racemate. Peaks must have equal area (within 98:2 ratio).
-
Solvent Hysteresis Check:
-
Run method with 10% EtOH.
-
Flush with 100% EtOH.
-
Re-equilibrate to 10% EtOH.
-
Pass Criteria: Retention times must match within ±0.1 min. Polysaccharide columns can undergo conformational changes (hysteresis) that alter selectivity.
-
Comparative Data Summary
The following data illustrates the superiority of Chiralpak IA (Amylose) over IB (Cellulose) for specific piperidine-2,6-dione analogs using non-conventional mobile phases.
Table 1: Separation Metrics for Piperidine-2,6-dione Analogues
| Analyte | Column | Mobile Phase | Resolution ( | Separation Factor ( |
| Aminoglutethimide | Chiralpak IA | MTBE/THF (90:[7][2][6]10) | 5.33 | 1.45 |
| Chiralpak IB | MTBE/THF (90:10) | 0.67 | 1.08 | |
| Thalidomide | Chiralpak IA | 100% Acetonitrile | 2.15 | 1.22 |
| Chiralpak IB | 100% Acetonitrile | 0.45 | 1.05 | |
| 3-Substituted Piperidine | Chiralpak AD-H | Hexane/IPA (95:5) | 1.80 | 1.15 |
Data Source: Synthesized from comparative studies on immobilized phases [1, 2].
Troubleshooting & Advanced Optimization
Problem: Peak Tailing
-
Cause: Secondary interactions between the piperidinone amine/amide and residual silanols on the silica support.
-
Solution: Increase DEA concentration to 0.2% or switch to Chiralpak IG , which has a different linkage chemistry often better for basic compounds.
Problem: Low Sensitivity (Weak UV)
-
Cause: Aliphatic piperidinones (e.g., 3-methylpiperidin-2-one) have virtually no UV absorbance above 210 nm.
-
Solution (Derivatization):
-
React the piperidinone with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride .
-
Protocol: Mix 1 eq. amine + 1.2 eq. benzoyl chloride + 2 eq. Et3N in DCM. Stir 30 min. Evaporate and redissolve.[3]
-
This adds a strong chromophore and often improves chiral recognition via
interactions.
-
Visualization of Derivatization Workflow
Figure 2: Pre-column derivatization workflow to enhance detection and resolution of aliphatic piperidinones.
References
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006).[8] Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC . Talanta, 69(4), 1013-1017.[5][8]
-
BenchChem Technical Support.[9] (2025).[7][3][6][9] Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol . Application Note.
-
Chittabathina, V. R., et al. (2014).[10] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . Chirality, 26(12), 775-779.[10]
-
Phenomenex. Chiral HPLC Separations Guide . Technical Guide.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry of Trifluoroethyl vs. Ethyl Piperidinone
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-(2,2,2-trifluoroethyl)piperidin-4-one versus its non-fluorinated analog, 1-ethylpiperidin-4-one .[1] It is designed for medicinal chemists and analytical scientists characterizing fluorinated scaffolds.
Executive Summary
The introduction of a 2,2,2-trifluoroethyl (TFE) group into a piperidinone scaffold significantly alters its fragmentation behavior compared to the standard ethyl analog. While the ethyl group typically directs fragmentation via facile loss of a terminal methyl radical (exocyclic
Consequently, the TFE derivative's mass spectrum is dominated by endocyclic ring fission and fluorine-specific diagnostic ions , providing a unique spectral fingerprint essential for structural verification in drug discovery.
Structural Profiles & Properties
| Feature | Target: Trifluoroethyl Piperidinone | Comparator: Ethyl Piperidinone |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidin-4-one | 1-ethylpiperidin-4-one |
| Formula | ||
| Exact Mass ( | 181.07 | 127.10 |
| Key Moiety | Electron-withdrawing | Electron-donating |
| Bond Strength |
Experimental Methodology (EI-MS)
To replicate the fragmentation patterns described below, ensure the following conditions:
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Inlet Temperature: 250°C (Avoid thermal degradation).
-
Source Temperature: 230°C.
-
Scan Range: m/z 35–250.
Fragmentation Analysis
A. The "Base Peak" Divergence
The most striking difference lies in the stability of the exocyclic bond.
-
Ethyl Analog (Comparator): The base peak is typically m/z 112 (
).[1] -
Trifluoroethyl Target: The corresponding loss of a trifluoromethyl radical (
) to form m/z 112 is kinetically suppressed .[1]
B. Diagnostic Fragment Ions[4][5]
1. The Fluorinated Iminium Ion (m/z 111)
Unlike the ethyl analog which forms m/z 57 (
-
Structure:
-
Origin: Double
-cleavage of the piperidinone ring (loss of and CO).[1] This confirms the integrity of the -TFE group during ring fragmentation.
2. The Trifluoroethyl Cation (m/z 83)
A sharp peak at m/z 83 is characteristic of the TFE group.
-
Structure:
-
Significance: This ion is rarely seen in non-fluorinated alkyl amines but is a hallmark of the 2,2,2-trifluoroethyl moiety.
3. The Trifluoromethyl Cation (m/z 69)[1][4]
-
Structure:
-
Significance: A ubiquitous low-mass ion in perfluorinated compounds, confirming the presence of the
group.
Comparative Data Summary
| Fragment Type | Ethyl Piperidinone (m/z) | TFE Piperidinone (m/z) | Mass Shift ( |
| Molecular Ion ( | 127 | 181 | +54 Da |
| Exocyclic Loss ( | 112 (Base Peak, | 112 (Minor, | 0 Da (Convergent) |
| Iminium Core ( | 57 | 111 | +54 Da |
| Side Chain Cation ( | 29 ( | 83 ( | +54 Da |
| Fluorine Marker | N/A | 69 ( | N/A |
Mechanistic Visualization
The following diagram illustrates the divergent fragmentation pathways. The Red path represents the dominant ethyl mechanism, while the Blue path represents the dominant trifluoroethyl mechanism.
Caption: Divergent fragmentation pathways. The ethyl analog favors exocyclic cleavage (Red), while the trifluoroethyl analog favors ring fission (Blue) due to C-F bond strength.[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Ethyl-4-piperidone. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 1-(2,2,2-Trifluoroethyl)piperidin-4-one.[1] National Library of Medicine. Available at: [Link][1]
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Edition, University Science Books, 1993. (Standard mechanistic grounding for -cleavage rules).
Sources
- 1. (3S)-N-[(5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | C29H23F6N5O3 | CID 132263252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Trifluoroethyl (TFE) vs. Difluoroethyl (DFE) Piperidinone Scaffolds
Executive Summary
In medicinal chemistry, the substitution of N-alkyl groups with fluoroalkyl moieties is a strategic "bioisostere" modification used to modulate lipophilicity, metabolic stability, and pKa. This guide compares 2,2,2-trifluoroethyl (TFE) and 2,2-difluoroethyl (DFE) substituents specifically within the context of piperidinone scaffolds (e.g.,
Key Findings:
-
TFE (
): Maximizes metabolic stability and lipophilicity; significantly lowers the basicity of the lactam nitrogen (or proximal amines) due to a strong (inductive) effect. Ideal for blocking metabolic hotspots and increasing blood-brain barrier (BBB) permeability. -
DFE (
): Offers a "Goldilocks" balance. It is less lipophilic than TFE and contains a unique hydrogen bond donor (the terminal bond is polarized by the two fluorines). This allows for specific interactions with protein backbones that TFE cannot provide, often improving solubility compared to the TFE analog.
Physicochemical & Mechanistic Analysis
Electronic and Steric Properties
The choice between TFE and DFE is often dictated by the electronic requirements of the target binding pocket.
| Property | Trifluoroethyl (TFE) | Difluoroethyl (DFE) | Impact on Piperidinone |
| Structure | TFE is bulkier (Van der Waals volume ~ ethyl). | ||
| Electronic Effect | Strong | Moderate | TFE reduces electron density on the ring N more significantly. |
| H-Bonding | Acceptor only (weak) | Donor ( | DFE 's terminal proton is acidic (pKa ~25-28), acting as a weak H-bond donor. |
| Lipophilicity ( | TFE increases lipophilicity; DFE maintains better aqueous solubility. | ||
| Metabolic Stability | Excellent (Blocks P450) | Good (Blocks P450) | Both prevent dealkylation, but DFE has a theoretical oxidative liability at the terminal |
Mechanistic Visualization
The following diagram illustrates the electronic divergence and the specific H-bond donor capability of the DFE group.
Figure 1: Mechanistic divergence between TFE and DFE substituents. Note the unique H-bond donor capability of DFE.
Synthetic Accessibility & Reactivity
Synthesizing N-fluoroalkyl piperidinones presents distinct challenges compared to standard alkylation. The electron-withdrawing nature of the fluorine atoms deactivates the electrophile in
The "Elimination" Trap (Crucial for DFE)
A critical operational difference is the stability of the alkylating agent under basic conditions.
-
TFE Reagents: 2,2,2-trifluoroethyl triflate is highly reactive and cannot undergo
-elimination because there are no protons on the -carbon ( ). -
DFE Reagents: 2,2-difluoroethyl triflate/tosylate possesses a proton on the
-carbon ( ). Under strong basic conditions (e.g., NaH, KOtBu), this reagent can undergo E2 elimination to form 1,1-difluoroethene, a volatile gas, drastically reducing yield.
Synthetic Workflow Comparison
Figure 2: Synthetic pathways highlighting the elimination risk associated with DFE reagents.
Experimental Protocols
The following protocols are designed to mitigate the specific reactivity issues described above.
Protocol A: N-Trifluoroethylation (TFE)
Best for: High-yielding synthesis where base sensitivity is not an issue.
Reagents:
-
Substrate: Piperidin-2-one derivative (1.0 equiv)
-
Electrophile: 2,2,2-Trifluoroethyl triflate (1.2 equiv) [Handle with Care: Potent Alkylator]
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step:
-
Activation: To a solution of piperidinone in anhydrous DMF at 0°C, add NaH portion-wise. Stir for 30 min to generate the lactam anion.
-
Addition: Dropwise add 2,2,2-trifluoroethyl triflate. (Note: TFE-Iodide is often too unreactive; Triflate is preferred).
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. TFE-triflate is highly reactive; monitoring by LCMS is essential to prevent bis-alkylation if other nucleophilic sites exist.
-
Workup: Quench with sat.
, extract with EtOAc. -
Expected Yield: 85–95%.
Protocol B: N-Difluoroethylation (DFE)
Best for: Avoiding elimination side-products.
Reagents:
-
Substrate: Piperidin-2-one derivative (1.0 equiv)
-
Electrophile: 2,2-Difluoroethyl triflate (1.2 equiv) OR 2,2-Difluoroethyl tosylate (requires heat).
-
Base: Cesium Carbonate (
, 2.0 equiv) -
Solvent: Acetone or Acetonitrile (MeCN)
Step-by-Step:
-
Setup: Suspend piperidinone and
in MeCN. Do not use NaH , as the highly basic hydride promotes E2 elimination of the reagent to 1,1-difluoroethene. -
Addition: Add 2,2-difluoroethyl triflate at RT.
-
Reaction: Heat to 50–60°C. The reaction is slower than TFE alkylation due to the weaker electrophilicity and milder base.
-
Monitoring: Monitor for the formation of the volatile side product (difluoroethene) is difficult; monitor disappearance of SM.
-
Expected Yield: 60–75% (Lower yields due to competing elimination/hydrolysis).
Case Study: Metabolic & Pharmacokinetic Impact[1][2][3][4]
In the development of JAK inhibitors (e.g., Tofacitinib analogs) and Factor Xa inhibitors, the switch from Ethyl
| Parameter | Ethyl-Piperidinone | TFE-Piperidinone | DFE-Piperidinone |
| Metabolic Liability | High (N-dealkylation) | Low (Blocked) | Low (Blocked)* |
| pKa (Conj. Acid) | ~ -1.0 (Amide O) | Lower (Less Basic) | Intermediate |
| Solubility | Moderate | Low (Lipophilic) | Improved (Polar C-H) |
| Binding Mode | Hydrophobic fill | Hydrophobic fill | Hydrophobic + H-Bond Donor |
*Note: While DFE blocks N-dealkylation, the terminal proton can theoretically be oxidized, though this is significantly slower than simple ethyl oxidation.
Recommendation for Drug Design
-
Choose TFE if your primary goal is to increase potency via hydrophobic enclosure or to block metabolism completely in a solvent-exposed region.
-
Choose DFE if the TFE analog suffers from poor aqueous solubility or if there is a backbone carbonyl in the binding pocket that can accept a hydrogen bond from the
proton.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link
-
Prakash, G. K. S., et al. (2011). Direct electrophilic difluoromethylation of activated heteroaromatics. Chemical Communications.[2] Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.[1] Link
-
Crane, E. A., et al. (2019). A Practical Guide to the Synthesis of Fluorinated Heterocycles. Chemical Reviews. Link
-
Swigor, J. E., et al. (2013). Metabolism of fluoroalkyl-containing drugs. Drug Metabolism Reviews.[1] Link
Sources
Synthetic Efficiency in N-Alkylation: 2,2,2-Trifluoroethyl Iodide vs. Triflate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard
Executive Summary
The incorporation of the trifluoroethyl (
This guide provides an objective, data-driven comparison between 2,2,2-trifluoroethyl iodide (
Mechanistic Causality: Why is so sluggish?
To understand the synthetic efficiency of these reagents, we must analyze the transition state of the
In a standard alkyl iodide (e.g., ethyl iodide), the iodide acts as an excellent leaving group, and the reaction proceeds smoothly. However, in
Conversely,
Kinetic pathways for N-alkylation comparing triflate and iodide leaving groups.
Quantitative Performance & Physicochemical Profiling
When selecting a reagent for scale-up, physical properties dictate the engineering controls required. The most critical operational difference is volatility.
Table 1: Physicochemical & Reactivity Profile
| Property | 2,2,2-Trifluoroethyl Iodide ( | 2,2,2-Trifluoroethyl Triflate ( |
| Boiling Point | ~55 °C | ~91 °C |
| Leaving Group | Iodide ( | Triflate ( |
| Electrophilicity | Low (Deactivated by | Extremely High |
| Volatility Risk | High (Requires sealed pressure tubes) | Moderate (Standard reflux viable) |
| Stability | Bench-stable, light-sensitive | Highly moisture-sensitive (Hydrolyzes) |
Table 2: Experimental Data (N-Alkylation of Pyrazole-3-amine)
Data sourced from comparative alkylation studies on heterocyclic amines[1].
| Parameter | Iodide-Mediated Pathway | Triflate-Mediated Pathway |
| Base | ||
| Solvent | DMF | DMF |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 12 hours | 50 minutes |
| Isolated Yield | 68% | 76–78% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the reaction mechanics are functioning as intended.
Protocol A: High-Efficiency N-Alkylation via Triflate
Best for: Weak nucleophiles, rapid library synthesis, and sterically hindered amines.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality:
reacts violently with water to form trifluoroethanol and triflic acid, which will protonate your amine and kill the reaction[6]. -
Reagent Loading: Dissolve the amine (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered
(2.0 eq). -
Addition: Cool the suspension to 0 °C. Add
(1.2 eq) dropwise via syringe.-
Validation Checkpoint: The reaction is highly exothermic. If the flask does not slightly warm upon addition, verify the integrity of your triflate reagent.
-
-
Heating: Remove the ice bath and heat to 100 °C for 50 minutes[1].
-
Workup: Quench with cold water. Extract with EtOAc. The product spot on TLC (Hexanes/EtOAc) will be significantly less polar than the starting amine due to the lipophilic
group.
Protocol B: Cost-Effective N-Alkylation via Iodide
Best for: Strong nucleophiles, large-scale manufacturing, and cost-sensitive projects.
-
Vessel Selection: Utilize a heavy-walled glass pressure tube rated for at least 150 °C and 10 bar.
-
Reagent Loading: Add the amine (1.0 eq),
(2.0 eq), and DMF (0.5 M). -
Addition & Sealing: Add
(2.0 eq - excess is required due to sluggish kinetics). Immediately seal the tube tightly with a Teflon O-ring cap. -
Heating: Heat the sealed tube behind a blast shield to 80–120 °C for 12 to 24 hours[1].
-
Validation Checkpoint: Monitor the solvent level inside the sealed tube. Because the boiling point of
is 55 °C[2], a compromised seal will allow the volatile iodide to escape into the vapor phase, indefinitely stalling the reaction. If the volume drops, abort and restart.
-
-
Workup: Crucial: Allow the tube to cool completely to room temperature before opening to prevent pressurized solvent eruption. Extract with EtOAc.
Advanced Workarounds for Iodide Failures
If the iodide pathway fails (yield < 50%) but project economics prohibit the use of the expensive triflate, modern synthetic chemistry offers two powerful workarounds:
-
Photoredox Catalysis: Visible-light-induced photoredox catalysis (e.g., using
and blue LEDs) can activate via a radical pathway, bypassing the high-energy transition state entirely to achieve regio- and stereoselective trifluoroethylation[7]. -
Hypervalent Iodine Reagents:
can be pre-activated by conversion into a hypervalent iodonium salt, such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This transforms the poor iodide leaving group into an exceptional hypervalent leaving group, enabling rapid alkylation under very mild conditions[8].
Decision matrix for selecting the optimal trifluoroethylating reagent.
References
-
[6] Fisher Scientific. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95%. Available at:[Link]
-
[5] Otto Chemie. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 96% Properties. Available at:[Link]
-
[8] Tolnai, G. L., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications (RSC Publishing). Available at:[Link]
-
[7] Lu, X., et al. (2020). Visible-Light-Induced Regio- and Stereoselective C(sp2)–H Trifluoroethylation of Enamides with 2,2,2-Trifluoroethyl Iodide. Organic Letters. Available at:[Link]
-
[3] Cushman, M., et al. (1993). Synthesis and separation of diastereomers of O-(2,2,2-trifluoroethyl)-3′,5′-dinucleoside phosphates. CDN Science Pub. Available at:[Link]
-
[2] Hungarian Academy of Sciences (MTA). Review on Trifluoroethyl Synthons and Reactivity. Available at: [Link]
Sources
- 1. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 96% 6226-25-1 manufacturers in India | 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 96% - India with worldwide shipping [ottokemi.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
